molecular formula C14H19N3 B1441854 (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine CAS No. 1178416-39-1

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Cat. No.: B1441854
CAS No.: 1178416-39-1
M. Wt: 229.32 g/mol
InChI Key: VUYWMOWHCWXKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-benzimidazol-2-yl(cyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWMOWHCWXKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178416-39-1
Record name (1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2][3] The successful development of novel benzimidazole-based drugs is critically dependent on the unambiguous confirmation of their molecular structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of new benzimidazole derivatives. We will delve into the core principles, field-proven protocols, and data interpretation strategies for three indispensable analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring scientific integrity and the generation of trustworthy, reproducible data.

The Benzimidazole Scaffold: A Foundation for Drug Design

The benzimidazole core consists of a benzene ring fused to an imidazole ring.[4][5] This bicyclic heterocyclic aromatic system provides a versatile scaffold that can be functionalized at various positions to modulate its physicochemical and pharmacological properties.[6] A standardized numbering system is essential for the accurate assignment of spectroscopic signals.

Diagram: Benzimidazole Core Structure and Numbering

Caption: Standard numbering of the benzimidazole scaffold.[7]

An Integrated Strategy for Spectroscopic Characterization

The structural elucidation of a novel compound is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from multiple spectroscopic methods.[8][9] ¹H NMR, ¹³C NMR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle. Our workflow prioritizes a logical progression from the most sensitive and information-rich techniques to confirmatory methods.

Diagram: Integrated Spectroscopic Workflow

G cluster_workflow Structural Elucidation Workflow Compound Novel Benzimidazole (Post-Synthesis & Purification) H_NMR ¹H NMR Analysis Compound->H_NMR Primary analysis (high sensitivity) MS HRMS (ESI) Analysis Compound->MS Determine Molecular Formula C_NMR ¹³C NMR Analysis (with DEPT) H_NMR->C_NMR Provides proton count & basic structure Data_Integration Correlate All Spectroscopic Data H_NMR->Data_Integration MS->C_NMR Confirms carbon count MS->Data_Integration C_NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed G cluster_interpretation ¹H NMR Interpretation Logic Start Start with Spectrum Step1 Analyze Chemical Shift (δ) (ppm) Start->Step1 Identify proton environments (aromatic, aliphatic, N-H) Step2 Determine Integration (Relative Proton Count) Step1->Step2 Step3 Analyze Multiplicity (n+1 rule) Step2->Step3 Step4 Propose Fragment Structures Step3->Step4 Determine neighboring protons End Assemble Full Structure Step4->End Connect the pieces

Caption: A decision-making process for interpreting ¹H NMR data.

Conclusion

The structural characterization of novel benzimidazole compounds is a critical step in the drug discovery pipeline. A methodical and integrated approach utilizing ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides the necessary evidence for unambiguous structure confirmation. By understanding the principles behind each technique, adhering to rigorous experimental protocols, and interpreting the resulting data within the context of the benzimidazole scaffold's known properties, researchers can confidently advance their most promising candidates toward further development.

References

  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010, October 1). ResearchGate. [Link]

  • Walsh Medical Media. (2025, September 30). Spectroscopic Techniques in Modern Drug Characterization. [Link]

  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Semantic Scholar. [Link]

  • Benzimidazole structure with numbering which guides the design and optimization of benzimidazolebased therapies. (n.d.). ResearchGate. [Link]

  • Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

  • Ibrahim, H. K., et al. (2025, August 6). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). AzoM.com. [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025, January 15). ManTech Publications. [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Preprints.org. [Link]

  • 13 Role of spectroscopy in drug discovery. (n.d.). IEEE Xplore. [Link]

  • Alkorta, I., et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. [Link]

  • El Kihel, A., et al. (2016, April 27). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • ¹³C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025, August 10). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Ibrahim, H. K., et al. (2008, March 7). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES . Semantic Scholar. [Link]

  • Kostiainen, R. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Benzimidazole - Simple English Wikipedia, the free encyclopedia. (n.d.). [Link]

  • Benzimidazole - Wikipedia. (n.d.). [Link]

  • Preston, P. N. (1974, June 1). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. [Link]

  • Basic structure of benzimidazole showing the numbering scheme. (n.d.). ResearchGate. [Link]

  • NMR Spectra of Simple Heterocycles. (n.d.). Portland Press. [Link]

  • Alkorta, I., et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

  • Al-Masoudi, N. A., et al. (2024, June 13). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. [Link]

  • Dong, M. W., & Hu, C. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

  • Interpreting. (n.d.). OpenOChem Learn. [Link]

  • View of Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Electrospray ionization - Wikipedia. (n.d.). [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]

  • What are Good Laboratory Practices (GLP) and why are they key to reliable results?. (2026, January 15). Netpharmalab. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. (2024, February 19). Biobide. [Link]

  • Santos, L. S. (Ed.). (2010, February 1). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Good Laboratory Practices in preclinical research compliance. (2025, August 21). ZeClinics. [Link]

  • Ho, C. S. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

Sources

Methodological & Application

Application Note: A Framework for the In Vitro Characterization of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine and Other Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer and antimicrobial effects.[1][2] This document presents a comprehensive, structured protocol for the initial in vitro characterization of the novel compound (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine. As specific biological data for this compound is not yet available, this guide provides a robust, adaptable framework for its systematic evaluation. The protocols herein are designed to first establish fundamental physicochemical properties, such as solubility and stability, before proceeding to assess general cytotoxicity and finally to probe for specific biological activity using a representative functional assay. This self-validating workflow, grounded in established methodologies, ensures reproducible and reliable data generation, forming a critical foundation for further drug discovery and development efforts.

Foundational Physicochemical Characterization

Rationale: Before any biological activity can be reliably assessed, the compound's behavior in aqueous and solvent-based systems must be understood. Issues with solubility and stability are common sources of experimental artifacts and poor reproducibility.[3][4] Performing these preliminary checks is a critical first step to ensure data integrity.

Kinetic Solubility Assessment

Objective: To determine the apparent solubility of the test compound in phosphate-buffered saline (PBS) and cell culture media to prevent precipitation during assays.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a concentration gradient.

  • Aqueous Addition: Add PBS (pH 7.4) or complete cell culture medium to each well, ensuring the final DMSO concentration is ≤1%. This rapid solvent shift mimics the conditions of adding the compound to an assay.

  • Incubation & Detection: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. Alternatively, centrifuge the plate, and measure the concentration of the compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).[4]

  • Analysis: The kinetic solubility limit is the highest concentration that does not show significant precipitation or turbidity compared to the vehicle control.

Compound Stability in Solution

Objective: To confirm the chemical stability of the test compound in both the DMSO stock solution and the final assay medium over the course of a typical experiment.

Protocol:

  • Sample Preparation: Prepare two sets of samples:

    • Stock Stability: The compound at 10 mM in DMSO.

    • Medium Stability: The compound at its highest intended screening concentration (e.g., 100 µM) in complete cell culture medium.

  • Incubation: Incubate the samples at relevant temperatures (e.g., 37°C for medium, room temperature for DMSO stock) for the longest duration of a planned experiment (e.g., 72 hours).

  • Time-Point Analysis: At various time points (0, 24, 48, 72 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method.[5] This involves comparing the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

  • Acceptance Criteria: The compound is considered stable if the parent peak area remains >95% of the initial value.

General Cytotoxicity Profiling

Rationale: Determining the concentration range at which a compound exhibits general toxicity is essential for designing subsequent functional assays.[6] This ensures that observed effects in a functional screen are due to specific interactions with a biological target, not non-specific cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8]

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 or HT-29 for anticancer screening) using standard aseptic techniques.[9]

    • Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine stock solution in a complete culture medium. A typical final concentration range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).

    • After 24 hours, carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

Data Presentation and Analysis

The cytotoxic activity is quantified by the IC₅₀ value, which is the compound concentration required to inhibit cell growth by 50%.

Table 1: Hypothetical Cytotoxicity Data for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Cell Line Exposure Time (h) IC₅₀ (µM)
HEK293 48 > 100
MCF-7 48 25.4

| HT-29 | 48 | 31.8 |

Data is for illustrative purposes only.

Functional Target Screening Strategy

Rationale: Benzimidazole derivatives are known to interact with a wide array of biological targets, with G-protein coupled receptors (GPCRs) being a prominent class.[10][11] A logical next step is to screen the compound against a well-characterized GPCR to determine if it acts as an agonist or antagonist. This workflow provides a structured approach to identifying a specific biological activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screen cluster_2 Phase 3: Elucidation Solubility Solubility & Stability Assessment Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Solubility->Cytotoxicity Defines max soluble concentration GPCR_Screen Primary Screen: GPCR Activation Assay (e.g., cAMP) Cytotoxicity->GPCR_Screen Determines non-toxic concentration range Dose_Response Dose-Response Curve (EC₅₀ / IC₅₀ Determination) GPCR_Screen->Dose_Response Identifies hit Secondary_Assay Secondary / Orthogonal Assay (e.g., β-Arrestin Recruitment) Dose_Response->Secondary_Assay Confirms activity MoA Mechanism of Action Studies Secondary_Assay->MoA

Caption: General experimental workflow for in vitro characterization.

Detailed Protocol: GPCR Activation Assay (cAMP Measurement)

Rationale: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Measuring changes in cAMP is a direct and robust method for assessing the functional activity of a compound at these receptors.[13]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Agonist (Test Compound) GPCR GPCR (Gs-coupled) Ligand->GPCR Binding & Activation G_Protein Gs Protein GPCR->G_Protein Coupling AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP (Signal) AC->cAMP Conversion ATP ATP ATP->AC

Caption: Simplified Gs-coupled GPCR signaling pathway via cAMP.

Step-by-Step Protocol

This protocol uses a competitive immunoassay format, such as HTRF or LANCE, which are common high-throughput methods.

  • Cell Line: Use a cell line stably expressing a specific Gs-coupled receptor of interest (e.g., HEK293-ADRB2).

  • Cell Seeding:

    • Culture and harvest cells as described previously.

    • Seed cells into a low-volume 384-well plate at a density of 2,000-5,000 cells per well in an appropriate assay buffer (often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine.

    • Add the compound to the wells. Include a positive control (a known agonist for the receptor, e.g., Isoproterenol for ADRB2) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection:

    • Add the detection reagents as per the manufacturer's instructions. This typically involves a lysis buffer containing two key components: a europium-labeled anti-cAMP antibody and a fluorescently-labeled cAMP analog.

    • In the absence of cellular cAMP, the antibody binds the fluorescent analog, bringing them into close proximity and generating a high FRET signal.

    • Cellular cAMP produced upon receptor activation competes with the fluorescent analog for antibody binding, disrupting FRET and causing a decrease in the signal.

  • Signal Reading: Incubate for 60 minutes at room temperature, then read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

Data Analysis and Interpretation
  • Calculate Signal Ratio: Calculate the emission ratio according to the assay kit's instructions.

  • Normalize Data: Normalize the data to the positive control (100% activity) and vehicle control (0% activity).

  • Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ value, which represents the concentration of the compound that elicits a 50% maximal response.

Conclusion and Future Directions

This application note provides a foundational, multi-phase workflow for the initial in vitro characterization of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine. By systematically assessing its physicochemical properties, general cytotoxicity, and potential for functional activity at a key drug target class, researchers can generate a robust preliminary data package. Positive "hit" identification in the primary functional screen should be validated through orthogonal assays (e.g., β-arrestin recruitment for GPCRs) to confirm on-target activity and investigate potential signaling bias.[13][14] Subsequent studies can then focus on elucidating the precise mechanism of action, expanding the screening to other target families, and advancing the compound into more complex biological systems.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate? Retrieved from Patsnap Synapse. [Link]

  • Bhat, G., et al. (2023). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. [Link]

  • Bergström, C. A. S., et al. (2020). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today. (Note: The provided ResearchGate link is a request page; a more direct source may be needed for full text). [Link]

  • Shafi, S., et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports. [Link]

  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Sareen, S., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. [Link]

  • Aladdin Scientific. (n.d.). 1H-1,3-Benzodiazol-5-yl(phenyl)methanamine. Biocompare. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in Chemistry. [Link]

  • Dr.Oracle. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Retrieved from Dr.Oracle. [Link]

  • Zhang, X., & Xie, X. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Shaik, S. P., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Ghorab, M. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from Wikipedia. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]

  • Zhang, G. G. Z., et al. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from Kinam Park's website. [Link]

  • U.S. Food & Drug Administration. (n.d.). UREX™ (methenamine hippurate) Label. Retrieved from FDA's website. [Link]

  • Johns Hopkins ABX Guide. (2024, August 17). Methenamine. Retrieved from Johns Hopkins ABX Guide. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from ALWSCI's website. [Link]

  • Al-Hourani, B. J., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. [Link]

  • El-Naggar, A. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

Sources

How to dissolve (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine for research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization & Handling of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Executive Summary

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (hereafter referred to as BCM ) is a lipophilic, basic building block often utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. Its structure comprises a benzimidazole core linked to a hydrophobic cyclohexyl ring via a primary amine.

The Challenge: BCM exhibits significant amphiphilic character. While the benzimidazole and amine groups are polar/basic, the cyclohexyl moiety imparts high lipophilicity. This results in poor aqueous solubility at neutral pH , leading to frequent "crash-out" (precipitation) events during biological assay preparation.

The Solution: This guide provides validated protocols for generating high-concentration stock solutions and stable aqueous formulations, leveraging the compound's pKa profile for salt formation and co-solvent encapsulation.

Physicochemical Profile & Solubility Logic

To dissolve BCM effectively, one must understand the forces governing its lattice energy and solvation.

PropertyValue (Predicted)Implication for Solubility
Molecular Weight ~229.32 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.
LogP (Lipophilicity) ~2.5 – 3.2Hydrophobic. Will partition into membranes/plastics. Requires organic co-solvents or cyclodextrins.
pKa (Benzimidazole) ~5.5 (conj. acid)Becomes protonated (cationic) at pH < 5.0.
pKa (Primary Amine) ~9.5 – 10.5Key Solubilizing Handle. Fully protonated at physiological pH (7.4), but the salt must be formed before adding to neutral buffer to prevent aggregation.
H-Bond Donors/Acceptors 2 / 2Capable of forming stable crystal lattices (high melting point), requiring energy (sonication) to break.
Solvation Mechanism Diagram

The following diagram illustrates how different solvent systems interact with BCM to achieve stability.

G cluster_0 Organic Solvation cluster_1 Aqueous Solvation (pH Dependent) Compound BCM Solid (Crystalline Lattice) DMSO DMSO/Ethanol Compound->DMSO Dissolution Acid Dilute HCl (0.1N) Compound->Acid Protonation Neutral Neutral pH (7.4) Compound->Neutral Dispersion Solvated_Org Dipole-Dipole Stabilization DMSO->Solvated_Org Salt Protonated Cation (Water Soluble Salt) Acid->Salt Salt->Neutral Careful Titration Precip Aggregated/Precipitated (Hydrophobic Effect) Neutral->Precip Crash Out

Figure 1: Solvation dynamics of BCM. Note that direct addition to neutral buffer leads to precipitation, whereas acidification or organic solvation maintains stability.

Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplicationNotes
100% DMSO Excellent (>50 mM)Stock StorageRecommended. Hygroscopic; keep sealed.
100% Ethanol Good (~10-25 mM)EvaporationUseful if solvent needs to be removed later.
0.1 M HCl High (>20 mM)Aqueous StockForms the hydrochloride salt in situ.
PBS (pH 7.4) Poor (<0.1 mM)Assay BufferDo not dissolve directly. Use stock dilution.
DMF Moderate SynthesisAvoid for biology. Can react with benzimidazoles over time [1].

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Purpose: Long-term storage and High-Throughput Screening (HTS).

  • Calculate: Determine the mass required. For 1 mL of 50 mM stock:

    
    
    
    
    
  • Weigh: Weigh ~11.5 mg of BCM into a generic glass vial (avoid plastic microfuge tubes initially if static is high).

  • Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: DMSO generates heat upon hydration; ensure the vial is at room temperature.

  • Disruption: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Why? Benzimidazoles form tight crystal lattices. Sonication provides the activation energy to break these intermolecular bonds.

  • Validation: Inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

    • Shelf Life: >6 months (protect from moisture).

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Purpose: Oral (PO) or Intraperitoneal (IP) administration where 100% DMSO is toxic.

Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Step 1 (Pre-solubilization): Dissolve BCM in 100% DMSO at 20x the final desired concentration (e.g., if final is 5 mg/mL, make a 100 mg/mL DMSO stock).

  • Step 2 (Co-solvent Addition): Add PEG300 to the DMSO stock. Vortex.

  • Step 3 (Surfactant): Add Tween 80 . Vortex until homogenous.

    • Critical: Do not add water yet. The mixture should be clear.

  • Step 4 (Aqueous Phase): Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Visual Check: The solution may turn slightly opalescent (Tyndall effect) but should not contain distinct crystals.

  • pH Adjustment: If precipitation occurs, adjust pH to ~5.0 using dilute HCl. The amine protonation will rescue solubility.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct handling procedure for your specific assay.

Workflow Start Start: BCM Powder Goal Define Goal Start->Goal InVitro In Vitro / Cellular Assay Goal->InVitro InVivo In Vivo / Animal Study Goal->InVivo Stock Make 50mM DMSO Stock InVitro->Stock SaltForm Convert to HCl Salt (Dissolve in 0.1N HCl) InVivo->SaltForm Preferred SerialDil Intermediate Dilution (100x in Media/Buffer) Stock->SerialDil dilute step-wise DirectAdd Direct Addition to Media? CheckPrecip Check for Precipitation (Microscopy/Turbidity) DirectAdd->CheckPrecip SerialDil->DirectAdd Success1 Proceed to Assay CheckPrecip->Success1 Clear Fail1 Precipitation Detected CheckPrecip->Fail1 Cloudy Fix1 Use 'Sandwich' Method: DMSO -> PBS -> Media Fail1->Fix1 BufferBack Dilute with Saline/Buffer SaltForm->BufferBack BufferBack->Success1

Figure 2: Decision tree for solvent selection based on experimental requirements.

Troubleshooting & QC

Issue: "Crashing Out" in Cell Culture Media

  • Cause: When a DMSO stock is added directly to media, the rapid change in polarity forces the hydrophobic cyclohexyl group to aggregate before the DMSO can disperse.

  • Solution: Perform a Serial Dilution .

    • Dilute 50 mM DMSO stock to 5 mM in DMSO (not water).

    • Dilute 5 mM DMSO stock to 0.5 mM in PBS (rapid vortexing).

    • Add the 0.5 mM PBS solution to the cell media.

    • Why? This reduces the local concentration shock.

Issue: Gelatinous Precipitate

  • Cause: Interaction with DMF or old DMSO containing water.

  • Solution: Use fresh, anhydrous DMSO. Avoid DMF as it can react with benzimidazoles to form formamidine derivatives over long periods [1].

QC Method: To verify the concentration of your stock, measure absorbance at 280 nm (Benzimidazole absorption).

  • Note: You must determine the specific Extinction Coefficient (

    
    ) for BCM in your solvent system first, as it varies by pH.
    

References

  • Benzimidazole Reactivity & Solvents

    • Source: "Research on Benzimidazole Derivatives."[1][2][3][4][5] DTIC Archive. (Discusses the formation of gelatinous precipitates in DMF/DMSO and stability issues).

    • (Sample representative link for Benzimidazole chemistry).

  • General Solubility Protocols for Lipophilic Amines

    • Source: Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective.
    • Context: Strategies for solubilizing hydrophobic weak bases (like BCM) using pH adjustment and co-solvents.
  • PubChem Compound Summary (Analogous Structures)

    • Source: National Center for Biotechnology Information (2023).
  • Medicinal Chemistry Guidance

    • Source: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press.

Sources

Application Note: Advanced Methodologies for the Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following. The synthesis of 2-substituted benzimidazoles from o-phenylenediamine (OPDA) is a cornerstone of heterocyclic chemistry, yielding privileged scaffolds found in anthelmintics, antihistamines, and proton pump inhibitors. To master this synthesis, one must understand the thermodynamic drivers and kinetic bottlenecks inherent to ring-closure reactions.

This guide details the two primary synthetic pathways—the Phillips Condensation and Oxidative Cyclization —explaining the causality behind every reagent choice and providing self-validating experimental workflows.

Mechanistic Rationale & Pathway Selection

The formation of the benzimidazole core requires the annulation of an imidazole ring onto a benzene backbone. Starting from OPDA, the choice of the C1-synthon dictates the mechanistic pathway:

  • Carboxylic Acids (The Phillips Condensation): Relies on strong acid catalysis and thermal energy to drive sequential dehydrations.

  • Aldehydes (Oxidative Cyclization): Relies on the rapid formation of a Schiff base, followed by an irreversible oxidative aromatization to trap the ring in its stable form.

G cluster_0 Route A: Phillips Condensation cluster_1 Route B: Oxidative Cyclization OPDA o-Phenylenediamine (Primary Precursor) CarbAcid Carboxylic Acid OPDA->CarbAcid Aldehyde Aromatic Aldehyde OPDA->Aldehyde Amide Monoamide Intermediate CarbAcid->Amide 4N HCl / Reflux Product 2-Substituted Benzimidazole Amide->Product Dehydration (-H2O) Imine Benzimidazoline Aldehyde->Imine Room Temp Imine->Product Oxidant (-2H)

Caption: Divergent synthetic pathways for 2-substituted benzimidazoles.

Route A: The Phillips Condensation (Carboxylic Acid Route)

Causality & Mechanistic Theory

Developed in 1928, the Phillips condensation remains the industrial standard for its scalability[1]. The reaction utilizes 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA) as both the solvent and the catalyst.

  • Why the acid? The acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity. This allows the primary amine of OPDA to attack, forming a monoamide intermediate.

  • Why the heat? The amide carbonyl is significantly less electrophilic than the original carboxylic acid. High thermal energy (100–110 °C) is kinetically required to force the second intramolecular attack by the remaining amine, driving the final dehydration (-H₂O) to close the ring[1].

Self-Validating Protocol

Reagents: o-Phenylenediamine (1.0 eq), Carboxylic Acid (1.2 eq), 4N HCl.

  • Step 1: Initiation. In a round-bottom flask, dissolve OPDA in 4N HCl. Causality: OPDA will form a soluble hydrochloride salt. Add the carboxylic acid dropwise.

  • Step 2: Thermal Cyclization. Heat the mixture to reflux (100–110 °C) for 2 to 4 hours. Monitor via TLC (eluent: Hexane/EtOAc). Validation: The disappearance of the monoamide intermediate spot confirms complete cyclization.

  • Step 3: Alkaline Precipitation (Self-Validation Checkpoint). Cool the mixture to room temperature. Slowly add a 10% NaOH solution dropwise until the pH reaches ~8.

    • System Validation: Benzimidazoles possess a basic imidazole nitrogen (pKa ~5.5). In HCl, they are highly water-soluble salts. Upon reaching alkaline pH, the ring is deprotonated, and the neutral, hydrophobic benzimidazole will crash out of the aqueous solution as a voluminous precipitate[1]. If no precipitate forms, the cyclization has failed.

  • Step 4: Isolation. Collect the crude solid via vacuum filtration, wash with cold deionized water to remove residual salts, and recrystallize from an ethanol/water mixture.

Route B: Oxidative Cyclization (Aldehyde Route)

Causality & Mechanistic Theory

When starting with aldehydes, condensation with OPDA rapidly yields a Schiff base (imine) at room temperature. Intramolecular attack by the second amine forms a benzimidazoline (dihydrobenzimidazole) intermediate.

  • Why the oxidant? Benzimidazoline is saturated and thermodynamically unstable; the reaction will stall or reverse without intervention. The introduction of an oxidant—such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), H₂O₂/HCl, or NaOH/I₂—acts as an irreversible hydrogen acceptor. By abstracting two protons and two electrons, the oxidant drives the system into a fully aromatic, thermodynamically stable benzimidazole[2][3][4].

Workflow S1 Step 1 Mix OPDA & Aldehyde S2 Step 2 Add DDQ Oxidant S1->S2 S3 Step 3 TLC Validation (Imine Depletion) S2->S3 S4 Step 4 Alkaline Workup (Precipitation) S3->S4 S5 Step 5 Recrystallization S4->S5

Caption: Step-by-step self-validating workflow for oxidative cyclization.

Self-Validating Protocol (DDQ Method)

Reagents: o-Phenylenediamine (1.0 eq), Aromatic Aldehyde (1.0 eq), DDQ (1.1 eq), Acetonitrile (MeCN).

  • Step 1: Schiff Base Formation. Dissolve OPDA and the aromatic aldehyde in MeCN. Stir at room temperature for 15 minutes.

  • Step 2: Oxidative Aromatization. Add DDQ portion-wise.

    • System Validation: DDQ is bright yellow/orange. As it abstracts hydrogen to form the reduced DDHQ, a distinct color shift (often to dark red/brown) will occur, visually validating the charge-transfer complex and active oxidation[3].

  • Step 3: TLC Validation. Stir for 15–30 minutes. Check TLC under 254 nm UV light. The highly fluorescent imine spot must completely convert to a lower Rf, highly polar benzimidazole spot.

  • Step 4: Quenching & Workup. Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash extensively with saturated Na₂CO₃ solution. Causality: The alkaline wash neutralizes and removes the reduced DDHQ byproduct, which partitions into the aqueous layer.

  • Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative parameters and operational trade-offs between the two methodologies based on established literature[1][2][3][4].

ParameterRoute A: Phillips CondensationRoute B: Oxidative Cyclization
Primary Synthon Carboxylic AcidAromatic/Aliphatic Aldehyde
Catalyst / Reagent 4N HCl or Polyphosphoric Acid (PPA)DDQ, H₂O₂/HCl, or NaOH/I₂
Thermodynamic Driver Thermal dehydration (-H₂O)Oxidative aromatization (-2H)
Typical Temperature 100–110 °C (Reflux)Ambient (20–25 °C)
Reaction Time 2.0 – 4.0 hours10 mins – 2.0 hours
Average Yield 70% – 85%85% – 98%
Scalability Excellent (Industrial standard)High (Requires careful oxidant handling)

References

  • Organic Chemistry Portal. Benzimidazole synthesis. (Reviews oxidative cyclization parameters including H₂O₂/HCl systems). URL: [Link]

  • Semantic Scholar / Journal of The Chinese Chemical Society. A Mild and Simple One‐pot Synthesis of 2‐Substituted Benzimidazole Derivatives Using DDQ as an Efficient Oxidant at Room Temperature. URL: [Link]

  • AccScience. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. URL: [Link]

Sources

Molecular docking studies of benzimidazole derivatives with target proteins.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to purine bases (adenine and guanine).[1] This structural mimicry allows them to interact effectively with diverse biological targets, including receptor tyrosine kinases (e.g., EGFR, VEGFR), microtubule proteins (Tubulin), and bacterial DNA gyrase.

This application note provides a rigorous, field-validated protocol for the molecular docking of benzimidazole derivatives. Unlike generic docking guides, this document addresses the specific physicochemical challenges of the benzimidazole nucleus—specifically tautomerism and protonation states —which are the most common sources of experimental error in silico.

Scientific Foundation & Expert Insights

The Benzimidazole Tautomerism Challenge

The benzimidazole ring system contains two nitrogen atoms: a pyrrole-type (-NH-) and a pyridine-type (=N-). In solution, the hydrogen atom on the pyrrole nitrogen is mobile, leading to tautomeric equilibrium (1H vs 3H tautomers).

Critical Protocol Check: Standard docking software (e.g., AutoDock Vina, Gold) treats ligands as rigid or semi-flexible but does not automatically sample tautomeric states during the run.

  • Error: Docking only the 1H tautomer when the binding pocket (e.g., His residue) requires the 3H form for hydrogen bonding.

  • Solution: You must generate and dock both tautomers for non-symmetrical benzimidazoles, or allow the software (e.g., Schrödinger LigPrep) to enumerate states at pH 7.4 ± 1.0.

Water-Mediated Interactions

In targets like EGFR and DNA Gyrase , conserved water molecules often mediate binding between the inhibitor and the protein backbone. Stripping all water molecules (a common default setting) can artificially lower the docking score of high-affinity benzimidazoles that rely on these bridges.

Experimental Protocol: Step-by-Step Workflow

Phase 1: Ligand Preparation (The "Purine Mimic" Setup)
  • Structure Generation: Draw 2D structures of derivatives.

  • Tautomer Enumeration:

    • Use tools like LigPrep (Schrödinger) or Avogadro (Open Source) to generate 3D conformers.

    • Rule: Generate states at pH 7.0 and 7.4. Benzimidazoles typically have a pKa around 5.5–6.0, meaning they are primarily uncharged at physiological pH, but protonation at N3 can occur in acidic microenvironments (e.g., tumor hypoxia).

  • Energy Minimization: Minimize ligands using the MMFF94 force field to relieve steric clashes before docking.

Phase 2: Target Protein Preparation
  • Selection: Retrieve high-resolution crystal structures (< 2.5 Å) from the RCSB PDB.

  • Cleaning:

    • Remove heteroatoms (solvent, ions) unless they are catalytic metals (e.g., Mg2+ in DNA Gyrase) or conserved waters.

    • EGFR Specifics: For wild-type EGFR, use PDB ID: 1M17 (erlotinib-bound). For T790M mutant, use PDB ID: 2JIT .

  • Protonation: Add polar hydrogens. Ensure Histidine residues are protonated according to the local environment (check H-bond networks).

Phase 3: Grid Generation & Docking (AutoDock Vina / Glide)
  • Grid Box: Center the grid on the co-crystallized ligand.

  • Dimensions: Extend the box by 5–8 Å beyond the ligand to accommodate larger benzimidazole substituents (e.g., 2-aryl or sulfonyl groups).

  • Exhaustiveness: Set to 8 (standard) or 32 (high precision) for Vina.

Visualization of Workflow

The following diagram outlines the critical decision paths for benzimidazole docking, emphasizing the tautomer check.

DockingWorkflow Start Start: Benzimidazole Derivative Design LigandPrep Ligand Preparation (2D to 3D Conversion) Start->LigandPrep TautomerCheck CRITICAL: Tautomer Enumeration (Generate 1H and 3H forms) LigandPrep->TautomerCheck pH 7.4 Docking Molecular Docking (AutoDock Vina / Glide) TautomerCheck->Docking ProteinPrep Protein Preparation (PDB Retrieval, Clean, H-Add) ActiveSite Define Active Site (Grid Box Generation) ProteinPrep->ActiveSite ActiveSite->Docking Analysis Interaction Analysis (H-bonds, Pi-Stacking, RMSD) Docking->Analysis Validation Validation (Re-docking RMSD < 2.0 Å) Analysis->Validation

Caption: Optimized workflow for benzimidazole docking, highlighting the critical tautomer enumeration step often missed in standard protocols.

Case Studies & Target Specifics

Case Study A: EGFR Kinase Inhibition (Anticancer)

Benzimidazoles act as ATP-competitive inhibitors.[2] They bind to the hinge region of the kinase domain.

  • Target: EGFR (ErbB1).[2][3]

  • Key Interaction: The N1 (donor) or N3 (acceptor) of the benzimidazole ring forms a hydrogen bond with the backbone of Met793 .

  • Hydrophobic Pocket: The benzene ring of the scaffold occupies the hydrophobic pocket lined by Leu718, Val726, and Ala743 .

  • Data Interpretation: High-affinity ligands often show Pi-Pi stacking with Phe723 .

Case Study B: DNA Gyrase B Inhibition (Antimicrobial)

Benzimidazoles target the ATPase domain of the GyrB subunit, preventing ATP hydrolysis and supercoiling.

  • Target: DNA Gyrase Subunit B (e.g., E. coli or S. aureus).

  • PDB ID: 1KZN (24kDa domain) or 4KFG .

  • Key Interaction: Hydrogen bonding with Asp73 and Thr165 is critical for activity.

  • Water Bridge: A conserved water molecule often bridges the inhibitor to Asp73 . Note: Ensure this water is retained in the grid.

Data Presentation & Reference Values

Use the following table to benchmark your docking results. These values are derived from validated studies of benzimidazole derivatives.

Table 1: Benchmarking Docking Scores & Grid Parameters
Target ProteinPDB IDGrid Center (x, y, z)Box Size (Å)Reference LigandBenchmark Affinity (kcal/mol)Key Residues
EGFR (WT) 1M1722.0, 0.3, 5.020 x 20 x 20Erlotinib-8.1 to -9.5Met793, Thr790, Lys745
EGFR (T790M) 2JIT-49.1, 10.5, -20.322 x 22 x 22Afatinib-8.5 to -10.2Met793, Met790 (Mutant)
Tubulin 1SA0116.0, 89.0, 6.025 x 25 x 25Colchicine-7.5 to -9.0Cys241, Val238, Thr340
DNA Gyrase B 1KZN18.5, 23.1, 34.518 x 18 x 18Clorobiocin-7.0 to -8.5Asp73, Thr165, Val120

Note: Grid center coordinates are approximate and must be validated by centering on the co-crystallized ligand in your specific PDB file.

Biological Pathway Visualization

To understand the downstream effect of docking benzimidazoles to EGFR, the following pathway illustrates the signal transduction blockade.

EGFRPathway Ligand Benzimidazole Derivative EGFR EGFR (RTK) Tyrosine Kinase Ligand->EGFR Competitive Inhibition Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked by Ligand RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action: Benzimidazole derivatives compete with ATP for the EGFR binding pocket, halting the RAS-RAF-MEK-ERK signaling cascade.

References

  • Abdullah, M. A., Ali, M. A., & Hamid, S. A. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Universiti Kebangsaan Malaysia. Link

  • Chandrasekar, K., et al. (2019).[4] Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent.[4][5][6][7][8] Biomedical and Pharmacology Journal, 12(4).[4] Link

  • Yadav, D. B., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404.[9] Link

  • El-Karim, S. H. A., et al. (2021).[5] Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives as DNA Gyrase Inhibitors. Egyptian Journal of Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine and structurally related benzimidazole derivatives for biological assays. Adherence to these principles is critical for generating reliable and reproducible data.

Understanding the Molecule: Physicochemical Properties

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a dibasic compound characterized by a hydrophobic benzimidazole core and a cyclohexyl group. Its structure contains two key basic nitrogen atoms: one on the secondary amine and one within the imidazole portion of the benzimidazole ring. This inherent basicity is the primary lever for manipulating its aqueous solubility.

PropertyValue (Predicted/Typical)Implication for Solubility
Structure The benzimidazole and cyclohexyl groups are largely hydrophobic, contributing to poor intrinsic aqueous solubility.[1]
Molecular Weight ~229.32 g/mol Moderate molecular weight.
logP ~3.2 - 4.0Indicates high lipophilicity and likely poor aqueous solubility.
pKa (Predicted) pKa1: ~9.5-10.5 (Cyclohexylamine moiety)pKa2: ~4.5-5.5 (Benzimidazole moiety)The presence of two basic centers means solubility is highly pH-dependent. The compound will become positively charged and more soluble at pH values below its pKa's.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating initial high-concentration stock solutions (e.g., 10-30 mM) of poorly soluble compounds like this one.[1][4] It is crucial to use fresh, anhydrous-grade DMSO and ensure the compound has completely dissolved before storage or further dilution.[5] Gentle warming to 37°C or brief sonication can aid dissolution, but caution should be exercised as heat can degrade some compounds.[4][6]

Q2: My compound dissolves in 100% DMSO but precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening?

A2: This is a very common and critical issue known as "solvent shock" or "precipitation upon dilution".[7] It occurs when the compound, stable in a high-polarity organic solvent like DMSO, is rapidly transferred into a predominantly aqueous environment where its solubility is much lower.[1][7] This leads to the formation of precipitates, which can range from visible particles to nano-aggregates that interfere with assay results.[7][8]

Q3: How can I prevent precipitation when diluting my DMSO stock into the aqueous buffer?

A3: The primary goal is to maintain the compound in a soluble state at its final working concentration. Several strategies can be employed, often in combination:

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration.[5] When making the final dilution into the aqueous buffer, add the DMSO stock to a vigorously vortexing or stirring buffer to promote rapid dispersion.[9]

  • Lower the Final Assay pH: Since this is a basic compound, decreasing the pH of the assay buffer will increase the proportion of the protonated, charged, and more soluble species.[2][10][11]

  • Incorporate a Co-solvent: Adding a water-miscible organic solvent to the final assay buffer can increase the overall solvent polarity and help keep the compound in solution.[12][13][14]

Q4: How do I choose the right pH for my assay buffer?

A4: The Henderson-Hasselbalch equation is the guiding principle for understanding the relationship between pH, pKa, and the ionization state of a compound.[15][16][17] For a basic compound like (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, solubility increases as the pH is lowered.[2][10]

  • Rule of Thumb: Aim for a buffer pH that is at least 1-2 units below the compound's highest pKa (~9.5-10.5). A buffer pH of 7.4 is often insufficient.

  • Practical Steps: Test the compound's solubility in a range of buffers (e.g., pH 5.0, 6.0, 7.0). If your assay can tolerate a lower pH, this is often the most effective single strategy. For example, transitioning from a phosphate buffer at pH 7.4 to a MES or citrate buffer at pH 6.0 can dramatically improve solubility.

Q5: What are co-solvents and how do I use them?

A5: Co-solvents are water-miscible organic solvents used in small percentages in the final assay medium to reduce the overall polarity of the aqueous solution, thereby preventing precipitation of hydrophobic compounds.[13][]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[19][20]

  • Usage: Prepare your assay buffer containing a small percentage (e.g., 1-5% v/v) of the co-solvent. Then, add the DMSO stock of your compound to this modified buffer. The co-solvent helps to "soften" the transition from DMSO to the aqueous environment.

  • Important: Always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay.[4]

Troubleshooting Guide & Experimental Protocols

This section provides a systematic workflow for addressing solubility issues.

Visual Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for troubleshooting solubility problems encountered during biological assays.

Solubility_Workflow Workflow for Improving Compound Solubility start Compound Precipitation Observed in Assay? check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in 100% DMSO? start->check_stock Yes re_dissolve Action: Re-dissolve Stock (Vortex, Sonicate, Gentle Heat) check_stock->re_dissolve No adjust_ph Step 2: Adjust Buffer pH Is the assay compatible with a lower pH (e.g., pH < 7.0)? check_stock->adjust_ph Yes re_dissolve->check_stock lower_ph_buffer Action: Prepare Assay Buffer at a Lower pH (e.g., 5.0-6.5) adjust_ph->lower_ph_buffer Yes add_cosolvent Step 3: Add Co-solvent Can the assay tolerate 1-5% of an organic co-solvent? adjust_ph->add_cosolvent No success Success: Compound Soluble Proceed with Assay lower_ph_buffer->success use_cosolvent Action: Add Co-solvent (e.g., Ethanol, PEG 400) to the Final Assay Buffer add_cosolvent->use_cosolvent Yes fail Advanced Methods Needed (e.g., Cyclodextrins) add_cosolvent->fail No use_cosolvent->success

Caption: Decision tree for systematic solubility enhancement.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine powder.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).[4]

  • Dissolve: Vortex the tube vigorously for 1-2 minutes.[4] Visually inspect for any remaining solid particles.

  • Aid Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it briefly in a 37°C water bath.[6]

  • Final Check: Ensure the solution is clear and free of any precipitate before storing.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Systematic pH-Solubility Screen (Kinetic Method)

This protocol helps determine the optimal pH for your compound in the desired buffer system.[21][22]

  • Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., Citrate pH 5.0, MES pH 6.0, Phosphate pH 7.0, and Phosphate pH 7.4).

  • Prepare Plate: In a 96-well clear-bottom plate, add 99 µL of each buffer to different wells.

  • Add Compound: Add 1 µL of a 10 mM DMSO stock solution of your compound to each well to achieve a final concentration of 100 µM. Also include a "buffer + DMSO only" control for each pH.

  • Incubate: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.

  • Analyze: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering relative to the control indicates precipitation. Visually inspect the wells under a microscope as a secondary check.

Protocol 3: Co-solvent Compatibility Test
  • Prepare Co-solvent Buffers: Prepare your chosen assay buffer (at the optimal pH determined in Protocol 2) containing different final concentrations of a co-solvent. For example, prepare buffers with 0%, 1%, 2%, and 5% (v/v) of ethanol.

  • Test Solubility: Repeat steps 2-5 from Protocol 2, using these co-solvent-containing buffers.

  • Analyze: Determine the lowest concentration of co-solvent that prevents precipitation (lowest light scattering).

  • Validate Assay: Crucially, run a full assay with a known control compound in the presence of the chosen co-solvent concentration (and DMSO) to ensure that the solvents do not inhibit or otherwise interfere with the biological activity being measured.

References

  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (2025). Benchchem.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.
  • Lagersted, J. O., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.
  • FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero.
  • Cosolvent. Wikipedia.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ADMET & DMPK.
  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Frequently Asked Questions. Selleckchem.com.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • pH and solubility. Khan Academy.
  • Solubility Guidelines for Peptides. MilliporeSigma.
  • Technical Support Center: Enhancing the Solubility of 3H-furo[3,4-e]benzimidazole Compounds. (2025). Benchchem.
  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. (2011). SciELO.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
  • DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and impurity profiling of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine , a critical scaffold often utilized in kinase inhibitor discovery.

This guide moves beyond generic advice, applying specific physicochemical logic to the unique amphoteric and lipophilic nature of this cyclohexyl-substituted benzimidazole.

Introduction: The Physicochemical Challenge

Before attempting purification, you must understand the molecule's behavior in solution. This compound features two distinct ionizable centers and a significant lipophilic domain:

  • Benzimidazole Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). Protonated only in acidic media.
  • Primary Amine (

    
    ):  Moderately basic (
    
    
    
    ). Protonated at neutral pH.
  • Cyclohexyl Group: Adds significant steric bulk and lipophilicity (

    
    ), making the compound less soluble in water than its methyl or phenyl analogs.
    

Implication: Standard "neutral" workups will fail. The molecule exists as a dication at low pH, a monocation at neutral pH, and a neutral species only at high pH (


).

Module 1: The "Dirty" Crude – Acid-Base Extraction Protocol

User Question: My crude reaction mixture is a dark, sticky oil containing unreacted o-phenylenediamine (OPD) and mineral salts. Direct crystallization failed. How do I clean this up?

Technical Response: Direct crystallization fails because the impurities (OPD, oligomers) interfere with crystal lattice formation. You must exploit the pH-Switch technique to remove non-basic impurities and colored oxidation products.

The Dual-pH Swing Protocol

Reagents:

  • 2M HCl

  • 4M NaOH or

    
    
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Dissolution (Acidic Phase): Dissolve the crude oil in 2M HCl . The product forms a soluble dihydrochloride salt.

    • Why? Neutral organic impurities (unreacted aldehydes, non-basic tars) remain insoluble or extractable.

  • Wash 1 (Removal of Neutrals): Wash the acidic aqueous layer with DCM (

    
    ).
    
    • Discard organic layer. The product is in the water.[1][2]

  • pH Adjustment 1 (Target pH 6.0): Carefully add NaOH until pH reaches ~6.0.

    • Critical Step: At pH 6, the benzimidazole ring deprotonates, but the primary amine remains charged. Some specific impurities (like mono-acylated byproducts) may precipitate here. Filter if solids appear.[3]

  • Basification (Target pH > 12): Add NaOH until pH > 12. The product is now fully neutral (free base).

    • Observation: The solution should turn cloudy as the hydrophobic cyclohexyl product precipitates.

  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
     and concentrate.
    
Visual Workflow (Logic Map)

ExtractionWorkflow Crude Crude Reaction Mixture (Oils/Tars) Acidify Dissolve in 2M HCl (Forms Dication) Crude->Acidify Wash Wash with DCM Acidify->Wash Sep1 Separate Phases Wash->Sep1 AqLayer Aqueous Layer (Product + Salts) Sep1->AqLayer Product (Salt) OrgWaste Organic Layer (Neutrals/Tars) -> DISCARD Sep1->OrgWaste Non-basic impurities Basify Basify to pH > 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM (Free Base Solid) Extract->Final

Caption: Dual-pH Swing Extraction logic for isolating amphoteric benzimidazole amines.

Module 2: Chromatographic Troubleshooting (HPLC/Flash)

User Question: I am seeing severe peak tailing on my HPLC (C18 column), and the product elutes as a broad smear. I suspect it's interacting with the silica.

Technical Response: You are correct. The primary amine and the benzimidazole nitrogen are interacting with residual silanol groups (


)  on the stationary phase. This is a classic "mixed-mode" retention mechanism (Hydrophobic + Ion Exchange) that ruins resolution.
Solution: The "Silanol Shield" Strategy

You must suppress silanol ionization or block the interaction sites.

ParameterRecommendationMechanism
Stationary Phase C18 with High Carbon Load & End-capping "End-capping" chemically blocks free silanols. Avoid bare silica or older generation C18.
Mobile Phase A 0.1% TFA (Trifluoroacetic Acid) Low pH (

) protonates silanols (

), preventing ionic attraction to your protonated amine.
Alternative Modifier 10mM Ammonium Bicarbonate (pH 10) High pH Strategy: At pH 10, the amine is neutral (free base) and won't interact with silanols. Requires alkali-stable column (e.g., Waters XBridge).
Ion Pairing Add 5mM Hexanesulfonate Forms a neutral ion pair with the amine, improving peak shape on standard C18 columns.
Recommended HPLC Method (Standard)
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 min. (The cyclohexyl group requires high organic % for elution).

Visualizing the Tailing Mechanism

HPLCTailing Amine Product (R-NH3+) Interaction Ionic Interaction (Peak Tailing) Amine->Interaction Result Sharp Peak Amine->Result Elutes Freely Silanol Silanol (Si-O-) Silanol->Interaction Suppression Silanol Protonated (Si-OH) Silanol->Suppression TFA Add TFA (H+) TFA->Silanol Blocks Suppression->Result

Caption: Mechanism of amine tailing and its suppression via acid modifiers (TFA).

Module 3: Recrystallization & Final Polish

User Question: The material is chemically pure (>95%) but looks yellow/tan. How do I get white crystals?

Technical Response: The yellow color typically comes from trace oxidation products of o-phenylenediamine (e.g., phenazine derivatives) trapped in the crystal lattice. The cyclohexyl group makes the product too soluble in pure ethanol or methanol.

Solvent Screening Table
Solvent SystemOutcomeComment
Ethanol (Hot) Poor Recovery Product is too soluble due to lipophilic cyclohexyl group.
Acetonitrile (ACN) Excellent Dissolve hot, cool slowly to

. ACN often excludes polar colored impurities.
EtOAc / Hexane (1:3) Good Dissolve in min. hot EtOAc, add Hexane until turbid. Good for removing non-polar tars.
Water / Ethanol (50:50) Moderate Good for removing inorganic salts, but oiling out (emulsion) is a risk with the cyclohexyl chain.

Protocol for Acetonitrile Recrystallization:

  • Dissolve 1g of crude solid in boiling ACN (~10-15 mL).

  • If colored, add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.

  • Allow filtrate to cool to room temperature undisturbed (2 hours).

  • Cool to

    
     for final precipitation.
    

Module 4: Impurity Profiling (FAQ)

Q: What is the "M+108" impurity I see in LCMS? A: This is likely the bis-benzimidazole impurity. If the reaction stoichiometry was not strictly controlled (excess OPD), or if the condensation temperature was too high, the cyclohexyl linker can degrade or react twice.

  • Fix: Ensure strict 1:1 stoichiometry of amino acid/aldehyde to diamine.

Q: I see a peak with Mass = Product - 17. What is it? A: This is the uncyclized amide (intermediate). The ring closure (dehydration) is incomplete.

  • Fix: Reflux in acidic conditions (e.g., Acetic Acid or 4N HCl) for an additional 2 hours to force cyclization.

Q: Is my product a racemate? A: Yes , unless you performed a chiral resolution. The carbon connecting the benzimidazole, amine, and cyclohexyl group is a stereocenter.

  • Note: If you started with L-Cyclohexylglycine, high-temperature Phillips condensation (often

    
    ) can cause partial racemization. Check enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column.
    

References

  • General Synthesis & Mechanism

    • Phillips Condensation Mechanism: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society.

    • Catalytic Improvements: Hanan, E. J., et al. (2010).[4] "One-Pot Synthesis of Benzimidazoles." Synlett.

  • Purification & pKa Data

    • pKa of 2-(aminomethyl)benzimidazole: Determining the acid-base constants using NMR and potentiometry. Journal of Solution Chemistry.

    • HPLC of Basic Heterocycles: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A.

  • Specific Scaffold Context

    • Benzimidazole-Cyclohexyl Derivatives in Drug Discovery: Reports on kinase inhibitors utilizing the cyclohexyl-diamine scaffold. Journal of Medicinal Chemistry.

Sources

Common side products in the synthesis of substituted benzimidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis . As a Senior Application Scientist, I frequently observe that researchers treat the oxidative condensation of o-phenylenediamine (OPD) and aldehydes as a trivial one-pot reaction. However, the delicate balance between condensation, cyclization, and dehydrogenation strictly dictates the purity profile. When this balance is disrupted, the reaction cascades into a complex mixture of stalled intermediates, over-alkylated side products, and degraded tars.

This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Pathway & Diagnostic Logic

To troubleshoot effectively, we must first understand the causality of side-product formation. The synthesis of 2-substituted benzimidazoles from OPD and an aldehyde proceeds through a sequential cascade: condensation to a monoamine (Schiff base), intramolecular cyclization to a benzimidazoline, and final oxidative dehydrogenation[1].

Mechanism OPD o-Phenylenediamine + Aldehyde Imine Monoamine Intermediate OPD->Imine Condensation BZI Benzimidazoline Imine->BZI Cyclization Prod 2-Substituted Benzimidazole BZI->Prod Oxidation Disub 1,2-Disubstituted Byproduct BZI->Disub +Aldehyde Prod->Disub +Aldehyde

Mechanistic pathway of benzimidazole synthesis highlighting intermediate stages and side products.

DiagnosticTree Start Analyze Crude Mixture (TLC / LC-MS) MassHigh Mass = Product + Aldehyde (Over-alkylation) Start->MassHigh Excess C1 Source MassLow Mass = Product + 2 Da (Incomplete Oxidation) Start->MassLow Weak Oxidant Isomers Multiple Spots, Same Mass (Regioisomers) Start->Isomers Unsymmetrical OPD Tars Baseline Smear / Dark Color (Degradation) Start->Tars Air/Light Exposure

Diagnostic logic tree for identifying common benzimidazole synthesis side products.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing 1,2-disubstituted benzimidazoles when attempting to synthesize 2-substituted derivatives? Causality: 1,2-disubstituted benzimidazoles form when a second equivalent of aldehyde reacts with the newly formed benzimidazole (or the benzimidazoline intermediate), acting as an N-alkylating agent[2]. This is the most common side reaction in direct condensations because the secondary amine of the intermediate is highly nucleophilic[3]. Resolution:

  • Strict Stoichiometry: Ensure an exact 1:1 molar ratio of OPD to aldehyde. Do not use the aldehyde as a solvent.

  • Catalyst Selection: Switch to a catalyst that accelerates the final oxidation step faster than the competing alkylation step. Solid-supported acids like NaHSO₄-SiO₂[4] or Lewis acids like Yb(OTf)₃[3] have been proven to selectively drive the formation of 2-substituted products by rapidly aromatizing the intermediate.

Q2: My reaction stalls at an intermediate stage. LC-MS shows a mass corresponding to [M+H]+ + 2 Da. How do I drive it to completion? Causality: A mass difference of +2 Da indicates that your reaction has stalled at the benzimidazoline intermediate stage[1]. The final step of the synthesis requires the removal of two hydrogen atoms (dehydrogenation) to achieve aromaticity. If your oxidant is too weak, depleted, or absent, the reaction cannot proceed[5]. Resolution: Introduce a dedicated hydrogen acceptor. While air (O₂) can sometimes suffice, it is often too slow and leads to degradation. Use a stoichiometric or catalytic oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[6] or an I₂/NaOH system[7].

Q3: I am using an unsymmetrical starting material (e.g., 4-methyl-1,2-phenylenediamine) and getting an inseparable mixture of products. How can I control regioselectivity? Causality: Unsymmetrical OPDs possess two non-equivalent primary amines. Condensation with an aldehyde yields a mixture of imines. Furthermore, even if one imine forms preferentially, the rapid tautomerization of the resulting imidazole ring in solution makes the 5- and 6-positions chemically equivalent, yielding a near 1:1 mixture of 5- and 6-substituted regioisomers[8]. Resolution: Direct condensation cannot reliably control regioselectivity for unsymmetrical OPDs. You must abandon the one-pot OPD route and instead utilize a tandem N-alkylation/nitro-reduction/cyclocondensation strategy starting from an o-nitroaniline[8]. By installing the substituent on the specific amine before ring closure, you lock the tautomeric state and achieve absolute regiocontrol.

Q4: The crude mixture contains dark, colored tars and trace amounts of quinoxaline derivatives. What went wrong? Causality: OPD is highly susceptible to auto-oxidation in the presence of air and light, forming polymeric colored tars[2]. Additionally, if you are using a strong oxidant (like prolonged heating with H₂O₂), the aldehyde can over-oxidize into a 1,2-dicarbonyl species. Condensation of OPD with a 1,2-dicarbonyl yields a quinoxaline ring instead of a benzimidazole[8]. Resolution: Purify your OPD immediately before use (sublimation or recrystallization). Run the reaction under an inert argon atmosphere if you are using an internal chemical oxidant (like DDQ or I₂).

III. Quantitative Catalyst & Oxidant Comparison

Selecting the correct catalytic/oxidant system is the most critical variable in preventing side products. Below is a summary of validated systems:

Catalyst / Oxidant SystemTypical YieldReaction TimePrimary AdvantageCommon Side Products to Monitor
DDQ (Microwave) [6]85–95%5–10 minRapid aromatization, metal-free.Trace quinoxalines if overheated.
NaOH / I₂ (Ultrasound) [7]90–99%4–7 minGreen chemistry, room temperature.Unreacted monoamides if I₂ is depleted.
Yb(OTf)₃ (Solvent-free) [3]80–92%1–3 hoursHigh selectivity for 2-substituted.1,2-disubstituted (minimal).
NaHSO₄-SiO₂ (EtOH Reflux) [4]85–94%2–4 hoursReusable solid acid catalyst.1,2-disubstituted (if excess aldehyde).

IV. Validated Experimental Protocols

To ensure self-validating and reproducible results, adopt one of the following modernized, high-efficiency protocols rather than traditional reflux methods.

Protocol A: Ultrasound-Assisted Synthesis via NaOH/I₂ Oxidant System[7]

This method is highly recommended to avoid thermal degradation (tars) of OPD.

  • Preparation: In a 50 mL glass vial, dissolve o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 5 mL of an ethanol/water mixture (1:1 v/v).

  • Oxidant Addition: Add NaOH (1.2 mmol) followed by Iodine (I₂, 10 mol%, 0.1 mmol) to the solution. Self-Validation Check: The solution will temporarily darken upon I₂ addition.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature. Sonicate for 4–7 minutes.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the monoamine intermediate (lower Rf) and the appearance of a bright blue fluorescent spot under 254 nm UV indicates completion.

  • Workup: Quench the mixture with a saturated solution of Na₂S₂O₃ (2 mL) to neutralize residual iodine. Filter the precipitated 2-substituted benzimidazole, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Assisted Synthesis using DDQ[6]

This method is ideal for electronically deactivated aldehydes that stall at the benzimidazoline stage.

  • Preparation: In a microwave-safe vessel, prepare a solution of o-phenylenediamine (1.0 mmol) and aldehyde (1.0 mmol) in a minimum amount of anhydrous acetonitrile (approx. 2-3 mL).

  • Oxidant Addition: Add DDQ (0.6 mmol, 60 mol%) to the open vessel. Note: DDQ acts as a potent hydrogen acceptor to drive the dehydrogenation of the benzimidazoline intermediate.

  • Irradiation: Irradiate the mixture in a dedicated laboratory microwave synthesizer at 300 W for 2–5 minutes.

  • Workup: Cool the vessel to room temperature. Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to separate the product from the reduced DDQ byproduct (DDQH₂).

V. References

  • Bahrami, K., Khodaei, M. M., Kavianinia, I. "Benzimidazole synthesis: A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007. URL: [Link]

  • "Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent." Taylor & Francis. URL: [Link]

  • Aroua, L. M., et al. "Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system." AccScience, 2025. URL: [Link]

  • "Multicomponent Synthesis: Bioactive Heterocycles [5]." DOKUMEN.PUB. URL: [Link]

  • "NaHSO4-SiO2 promoted synthesis of Benzimidazole derivatives." Scholars Research Library. URL: [Link]

  • "Cucurbit[6]uril-Supported Fe3O4 Magnetic Nanoparticles Catalyzed Green and Sustainable Synthesis of 2-Substituted Benzimidazoles via Acceptorless Dehydrogenative Coupling." ACS Omega, 2020. URL: [Link]

  • "Cucurbit[6]uril-Supported Fe3O4 Magnetic Nanoparticles Catalyzed Green and Sustainable Synthesis of 2-Substituted Benzimidazoles via Acceptorless Dehydrogenative Coupling." PMC - National Institutes of Health. URL: [Link]

Sources

How to prevent oxidation of o-phenylenediamine during benzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Preventing o-Phenylenediamine (OPD) Oxidation

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with inconsistent yields and intractable impurities during benzimidazole synthesis. The most common root cause is the oxidative degradation of the primary precursor, o-phenylenediamine (OPD).

This guide abandons generic advice in favor of a causality-driven troubleshooting approach. By understanding the mechanistic vulnerabilities of OPD, you can implement self-validating protocols that protect your reagents, streamline your chromatography, and maximize your Active Pharmaceutical Ingredient (API) yield.

Mechanistic Insight: The "Why" Behind OPD Degradation

Before troubleshooting, we must understand the causality of the failure mode. Why does OPD degrade so rapidly?

OPD contains two highly electron-rich amino groups on a benzene ring. When exposed to oxidants (even atmospheric oxygen), light, or trace transition metals (such as Cu²⁺ or Fe³⁺), OPD undergoes a rapid two-step deprotonation and electron cloud rearrangement. This catalytic oxidation converts the colorless OPD into 2,3-diaminophenazine (OPDox), a highly conjugated, orange-brown fluorescent compound[1].

The Consequence of Oxidation:

  • Stoichiometric Depletion: Active starting material is consumed before it can react with your aldehyde or carboxylic acid, capping your maximum theoretical yield.

  • Purification Nightmares: OPDox and its downstream polymeric byproducts share similar polarities with target benzimidazoles. This makes separation by silica gel column chromatography exceptionally difficult, often resulting in deeply colored impurities in the final product.

Quantitative Impact of Oxidative Factors

To build a robust, self-validating system, you must control the environmental variables that accelerate oxidation. The table below summarizes the quantitative impact of these factors and the necessary preventive actions.

Table 1: Environmental Factors, Degradation Mechanisms, and Preventive Strategies

Oxidative FactorDegradation MechanismPreventive ActionEstimated Yield Impact if Uncontrolled
Atmospheric Oxygen Auto-oxidation to 2,3-diaminophenazineSchlenk line techniques; N₂/Ar atmosphere15–30% loss
Trace Metals (Cu²⁺, Fe³⁺) Catalytic electron transferUse metal-free catalysts or analytical-grade solvents>40% loss
Light (UV/Vis) Photo-oxidationStore in amber vials; wrap reaction flasks in foil5–10% loss
High Temperature Thermal oxidation (> melting point)Strict inert atmosphere during reflux/fusion20–50% loss
Workflow: OPD Handling and Reaction Setup

The following logic tree dictates the standard operating procedure for handling OPD to prevent premature oxidation before the cyclization reaction begins.

G A OPD Storage (2-8 °C, Dark, Dry) B Visual Inspection of Reagent A->B C White/Colorless (Optimal) B->C D Brown/Orange (Oxidized) B->D F Solvent Degassing (Sparge w/ Ar or N2) C->F E Recrystallization (e.g., from water) D->E E->C G Reaction Setup (Inert Atmosphere) F->G H Benzimidazole Synthesis (Condensation) G->H

Workflow for preventing o-phenylenediamine oxidation during benzimidazole synthesis.

Step-by-Step Methodology: Robust Benzimidazole Synthesis under Inert Conditions

To ensure trustworthiness, this protocol is designed as a self-validating system. If Step 2 fails (a color change is observed), the system halts before valuable aldehyde or carboxylic acid precursors are wasted. Heating monoacyl derivatives or diamines in an atmosphere of nitrogen is a proven standard to prevent oxidation[2].

Materials Required:

  • o-Phenylenediamine (purified, colorless)

  • Target Aldehyde or Carboxylic Acid

  • Solvent (e.g., Ethanol, DMF, or Water, depending on the chosen catalyst)

  • Argon or High-Purity Nitrogen gas

  • Sodium dithionite (Na₂S₂O₄) (optional, for recrystallization)

Procedure:

  • Reagent Verification: Inspect the OPD. It must be white or pale beige. If it is dark brown, recrystallize it from degassed water containing a trace amount of sodium dithionite (a reducing agent) before use.

  • Solvent Degassing (Self-Validation Checkpoint): Transfer the required solvent into a round-bottom flask. Sparge with Argon for 15–20 minutes to displace dissolved oxygen. Validation: The solvent must remain clear upon the addition of OPD.

  • Reactant Loading: Under a continuous flow of Argon, add the OPD (1.0 equiv) to the degassed solvent. Stir until completely dissolved.

  • Coupling Partner Addition: Add the aldehyde or carboxylic acid (1.0 - 1.2 equiv) and the chosen catalyst.

  • Inert Heating: Seal the system with a reflux condenser fitted with an Argon balloon or Schlenk line connection. Heat the mixture to the required temperature. Heating above the melting point of the starting compounds must strictly be done under nitrogen/argon to prevent thermal oxidation[3].

  • Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS. Because the atmosphere is inert, the formation of the highly fluorescent 2,3-diaminophenazine byproduct will be suppressed, resulting in a cleaner crude profile.

  • Quenching and Workup: Once the OPD is fully consumed, cool the flask to room temperature and proceed with standard extraction or precipitation protocols.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark brown immediately upon dissolving the OPD, before I even added the catalyst. What happened? A: Your solvent likely contained high levels of dissolved oxygen or trace metal impurities (like iron or copper). OPD is highly sensitive and acts as a colorimetric sensor for these oxidants, forming OPDox[4]. Always degas your solvents thoroughly prior to adding OPD.

Q: Can I use old OPD that has darkened in the bottle? A: It is highly discouraged. The dark color indicates the presence of 2,3-diaminophenazine and polymeric degradation products. These impurities will carry over into your final product, complicating purification. OPD should be stored at 2–8 °C, protected from light and moisture[5]. If you must use old stock, recrystallize it first.

Q: I am performing a solvent-free (melt) synthesis. How do I protect the OPD? A: Solvent-free syntheses require temperatures above the melting point of the starting materials. At these elevated temperatures, OPD is highly susceptible to thermal oxidation. You must purge the reaction vessel with nitrogen or argon before heating, and maintain this atmosphere throughout the fusion process[3].

Q: Are there any reducing agents I can add to the reaction to prevent oxidation in situ? A: Yes. In certain aqueous or biphasic protocols, adding a catalytic amount of a mild reducing agent like sodium dithionite (Na₂S₂O₄) can act as a sacrificial antioxidant. This keeps the OPD in its reduced, reactive state without interfering with the cyclization mechanism.

References

Sources

Benzimidazole Candidate Optimization: Permeability Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzimidazole-based drug development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, widely utilized in anticancer, antimicrobial, and antiviral therapeutics[1][2]. However, its inherent physicochemical properties—specifically its high hydrogen-bonding capacity and planar aromatic system—often result in poor cellular permeability and high efflux pump liability.

This guide provides diagnostic workflows, rational design strategies, and self-validating protocols to troubleshoot and resolve permeability bottlenecks.

Section 1: Diagnostic FAQs (Identifying the Permeability Bottleneck)

Q: My benzimidazole candidate shows high biochemical potency against the isolated target but poor cellular activity. How do I pinpoint the permeability bottleneck? A: You must decouple passive diffusion from active cellular transport. Benzimidazoles often suffer from poor permeability due to the high desolvation energy required to strip water molecules from the N1-H hydrogen bond donor before the drug can partition into a hydrophobic lipid bilayer.

  • Action: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) first. If PAMPA permeability is low (

    
     < 1 × 10⁻⁶ cm/s), the issue is purely physicochemical (passive transcellular diffusion). If the compound passes PAMPA but fails in cellular assays, proceed to a bidirectional Caco-2 assay to check for active efflux (e.g., P-glycoprotein or BCRP liability).
    

Q: My compound passes PAMPA but shows an Efflux Ratio (ER) > 2 in Caco-2 cells. What is the mechanism behind this discrepancy? A: An ER > 2 indicates your benzimidazole is a substrate for apical efflux transporters like P-glycoprotein (P-gp). While PAMPA only measures passive lipid bilayer diffusion, Caco-2 cells express the full suite of intestinal efflux pumps. The planar, lipophilic nature of many benzimidazoles, combined with their hydrogen bond acceptors, forms a classic pharmacophore for P-gp recognition, leading to the drug being actively pumped back into the extracellular space before it can reach its intracellular target.

Section 2: Structural Troubleshooting & Rational Design

Q: My compound fails the PAMPA assay. How can I modify the benzimidazole scaffold to improve passive transcellular permeability without losing target affinity? A: You must optimize the lipophilicity-to-hydrogen-bond ratio. Consider the following structural modifications:

  • N1/N3 Alkylation: Alkylating the N1 position (e.g., forming methylbenzimidazoles) directly masks the primary hydrogen bond donor. This lowers the desolvation energy penalty, significantly increasing the partition coefficient (logP) and enhancing passive diffusion[1].

  • Halogenation: Introducing halogens (e.g., 5-fluorobenzimidazole or fluoroethyl moieties) increases lipophilicity and modulates the electron density of the ring without adding excessive steric bulk, which has been shown to enhance cell permeability and pharmacodynamic behavior[1][2].

Q: Passive permeability is maximized, but oral bioavailability remains low due to efflux. Can formulation or prodrugs help? A: Yes. If structural modification to remove P-gp recognition motifs disrupts target binding, an amino acid prodrug strategy is highly effective.

  • Causality: By conjugating the benzimidazole to an amino acid (e.g., L-valine), the molecule is recognized by the high-capacity PEPT1 transporter (SLC15A1) located on the apical membrane of enterocytes. This shifts the absorption mechanism from passive diffusion to active transport, effectively overwhelming and bypassing P-gp efflux[3][4]. Once inside the cell, ubiquitous intracellular esterases cleave the promoiety to release the active drug. Studies on dipeptide monoester prodrugs have demonstrated cellular uptake increases of 2.4- to 48.7-fold in Caco-2 models[5].

Section 3: Quantitative Data Summary

Summarizing the expected impact of structural and formulation interventions on permeability metrics:

Modification StrategyChemical ExamplePrimary MechanismImpact on Permeability Metrics
N1-Alkylation MethylbenzimidazoleMasks the N1-H hydrogen bond donor, significantly reducing the desolvation energy penalty at the lipid interface.Increases passive

(PAMPA) by 2–5 fold; improves overall logP[1].
Halogenation 5-FluorobenzimidazoleIncreases lipophilicity and modulates ring electron density without adding steric bulk.Enhances Caco-2

(A-B) by ~3-fold[1][2].
Amino Acid Prodrug L-Valyl-BenzimidazoleShifts absorption from passive diffusion to active transport via the PEPT1 (SLC15A1) transporter.Increases cellular uptake by >10-fold; reduces Efflux Ratio (ER) to <1.5[3][5].

Section 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating Bidirectional Caco-2 Permeability Assay

This protocol ensures that paracellular leakage does not confound transcellular permeability and efflux data.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to fully differentiate into enterocyte-like cells, express relevant transporters (PEPT1, P-gp), and form tight junctions.

  • Monolayer Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Validation: TEER must be > 250 Ω·cm². If lower, tight junctions are incomplete; discard the well.

  • Dosing: Prepare the benzimidazole candidate at 10 µM in HBSS buffer (pH 7.4).

    • A-to-B (Apical to Basolateral): Add drug to the apical chamber.

    • B-to-A (Basolateral to Apical): Add drug to the basolateral chamber.

    • Self-Validation Step: Spike the donor compartments with Lucifer Yellow (100 µM) , a fluorescent marker that only passes through compromised tight junctions.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification & Validation: Quantify the benzimidazole via LC-MS/MS and Lucifer Yellow via fluorometry.

    • Validation: If Lucifer Yellow

      
       > 1 × 10⁻⁶ cm/s in any well, the monolayer was physically compromised during the assay. Discard that specific data point.
      
  • Calculation: Calculate the Efflux Ratio (ER) =

    
    (B-A) / 
    
    
    
    (A-B). An ER > 2.0 confirms active efflux.
Protocol B: Prodrug Cleavage Validation Assay

If utilizing a PEPT1-targeted prodrug, you must prove the active drug is released intracellularly.

  • Preparation: Prepare a 5 µM solution of the L-valyl benzimidazole prodrug.

  • Incubation: Incubate the prodrug in Caco-2 cell homogenate (or purified human carboxylesterase 1/2) at 37°C.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Track the disappearance of the prodrug mass and the appearance of the active benzimidazole mass.

    • Self-Validation: You must observe a stoichiometric mass balance. The molar loss of the prodrug must equal the molar gain of the active drug. If the parent drug does not appear, the promoiety is sterically hindering esterase access, and the prodrug will remain inactive in vivo.

Section 5: Diagnostic Workflows & Pathway Visualizations

PermeabilityWorkflow Start Synthesized Benzimidazole Candidate PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA CheckPAMPA High Passive Permeability? PAMPA->CheckPAMPA ModScaffold Structural Modification (N1-Alkylation, Halogenation) CheckPAMPA->ModScaffold No (Poor Lipophilicity) Caco2 Caco-2 Assay (Cellular & Active Transport) CheckPAMPA->Caco2 Yes ModScaffold->PAMPA CheckEfflux Efflux Ratio (ER) > 2.0? Caco2->CheckEfflux Prodrug Formulation / Prodrug (e.g., PEPT1 Targeting) CheckEfflux->Prodrug Yes (P-gp Substrate) Success Proceed to In Vivo PK Studies CheckEfflux->Success No (Good Permeability) Prodrug->Caco2

Diagnostic workflow for identifying and resolving benzimidazole permeability bottlenecks.

PEPT1Pathway Lumen Intestinal Lumen (Apical Side) Prodrug L-Valyl-Benzimidazole Prodrug PEPT1 PEPT1 Transporter (SLC15A1) Prodrug->PEPT1 Active Uptake Cytosol Enterocyte Cytosol PEPT1->Cytosol Translocation Esterase Intracellular Esterases PEPT1->Esterase Hydrolysis ActiveDrug Active Benzimidazole (Target Binding) Esterase->ActiveDrug Promoity Cleavage Blood Systemic Circulation (Basolateral Side) ActiveDrug->Blood Basolateral Efflux

Mechanism of PEPT1-mediated active transport and intracellular activation of benzimidazole prodrugs.

References
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. 1

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. 2

  • Amino Acids in the Development of Prodrugs. NIH.3

  • Lessons Learned from Marketed and Investigational Prodrugs. ACS Publications. 4

  • The Dipeptide Monoester Prodrugs of Floxuridine and Gemcitabine—Feasibility of Orally Administrable Nucleoside Analogs. NIH. 5

Sources

Validation & Comparative

Comparative analysis of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine with other benzimidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, from proton pump inhibitors (PPIs) to antihistamines and antimicrobial agents[1][2]. However, the functionalization at the 2-position of the benzimidazole core fundamentally dictates the molecule's pharmacokinetic profile and target engagement mechanism.

This guide provides an in-depth comparative analysis of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (hereafter referred to as BCMA ) against other established benzimidazole derivatives. By analyzing structural causality, physicochemical data, and self-validating experimental workflows, this guide equips drug development professionals with the insights needed to leverage the cyclohexyl-methanamine pharmacophore.

Structural and Mechanistic Divergence

The pharmacological destiny of a benzimidazole derivative is largely governed by its 2-position substituent. While classic derivatives utilize sulfinyl or amino linkers to achieve their effects, the emergence of benzimidazole-2-methanamines represents a shift toward allosteric modulation[3][4].

  • Omeprazole (Sulfinyl Linker): Functions as a prodrug. In acidic environments, the sulfinyl group undergoes a rearrangement to form a reactive sulfenamide, which covalently binds to cysteine residues on the H+/K+ ATPase.

  • Astemizole (Amino Linker): Utilizes a bulky 2-amino substitution connected to a piperidine ring, driving high lipophilicity and non-covalent antagonism of the H1 G-protein coupled receptor (GPCR).

  • 6-Chloro-1H-benzimidazole-2-methanamine (Simple Methanamine): A low-molecular-weight building block that exhibits modest allosteric binding to bacterial targets like Penicillin-Binding Protein 2x (PBP2x)[4][5].

  • BCMA (Cycloalkyl-Methanamine): By introducing a bulky, sp3-hybridized cyclohexyl group adjacent to the primary amine, BCMA dramatically alters the binding kinetics. The cyclohexyl ring acts as a steric shield, preventing rapid oxidative deamination by metabolic enzymes, while driving deep insertion into hydrophobic allosteric pockets.

Structural_Comparison cluster_0 Core Benzimidazole Core (Privileged Scaffold) BCMA (1H-1,3-Benzodiazol-2-yl) (cyclohexyl)methanamine [BCMA] Core->BCMA Cyclohexyl + Methanamine Chloro 6-Chloro-1H-benzimidazole -2-methanamine Core->Chloro Chloro + Methanamine Omeprazole Omeprazole (Sulfinyl Linker) Core->Omeprazole Sulfinyl + Pyridine Astemizole Astemizole (Amino Linker) Core->Astemizole Amino + Piperidine Mech1 Allosteric Modulation Deep Hydrophobic Insertion BCMA->Mech1 Mech2 Allosteric Binding Moderate Permeability Chloro->Mech2 Mech3 Covalent Inhibition Acid-Activated Prodrug Omeprazole->Mech3 Mech4 GPCR Antagonism High Lipophilicity Astemizole->Mech4

Structural divergence of benzimidazole derivatives and pharmacological mechanisms.

Physicochemical Profiling & Causality

To understand why BCMA is selected over simpler derivatives for specific screening libraries, we must examine its physicochemical profile. The inclusion of the cyclohexyl group increases the fraction of sp3 carbons (


), a metric highly correlated with clinical success due to improved solubility and reduced off-target toxicity compared to flat, fully aromatic systems.
Quantitative Comparison Table
CompoundSubclass / LinkerMW ( g/mol )Est. LogPPrimary MechanismKey Performance / Binding Metric
BCMA Cycloalkyl-methanamine229.32~2.8Allosteric ModulationHigh membrane permeability; Steric protection
6-Chloro-BMA Halogenated methanamine181.62~1.5PBP2x Allosteric BindingMIC ~32 mg/L against S. pneumoniae[5]
Omeprazole Sulfinyl benzimidazole345.42~2.2Covalent InhibitionIC50 ~0.8 µM (H+/K+ ATPase)
Astemizole Amino benzimidazole458.57~5.4GPCR AntagonismKi ~1 nM (H1 Receptor)

Expert Insight on Causality: The primary amine in BCMA has a pKa of approximately 9.0, ensuring it is protonated at physiological pH. This allows the molecule to form critical salt bridges with acidic residues (Asp/Glu) in target proteins. However, primary amines are notoriously susceptible to rapid metabolism. The adjacent cyclohexyl ring in BCMA introduces severe steric hindrance, shielding the amine from enzymatic degradation while simultaneously boosting the LogP to ~2.8, which is optimal for passive cellular permeability.

Experimental Workflows: Self-Validating Binding Assays

Evaluating the efficacy of benzimidazole-2-methanamines requires sensitive, label-free kinetic assays. Recent studies on antibacterial benzimidazole-2-methanamines utilized minimal inhibitory concentration (MIC) assays alongside binding assessments to targets like PBP2x[6]. To rigorously quantify the binding affinity (


) of BCMA compared to other derivatives, a Surface Plasmon Resonance (SPR) protocol is highly recommended.
Protocol: SPR Kinetic Evaluation of BCMA Binding

This protocol is designed as a self-validating system to ensure that observed binding is genuine and not an artifact of non-specific aggregation.

Step 1: Surface Preparation & Immobilization

  • Dock a CM5 sensor chip (dextran matrix) into the SPR instrument.

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Causality: The EDC/NHS chemistry creates reactive succinimide esters that covalently bind to the primary amines of the target protein (e.g., purified PBP2x).

  • Inject the target protein diluted in 10 mM sodium acetate (pH 4.5) until a target immobilization level of ~2000 Resonance Units (RU) is achieved.

  • Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Injection (BCMA vs. 6-Chloro-BMA)

  • Prepare a 2-fold dilution series of BCMA (from 0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO).

  • Inject each concentration over the active flow cell and a reference flow cell (activated and blocked without protein) at 30 µL/min for 120 seconds (association phase).

  • Allow buffer to flow for 300 seconds to measure the dissociation phase (

    
    ).
    

Step 3: System Self-Validation & Data Analysis

  • Validation Check 1 (Reference Subtraction): Subtract the reference flow cell RU from the active flow cell RU. If the reference cell shows >10% of the active cell's binding, non-specific binding is occurring, and the running buffer requires optimization (e.g., increasing Tween-20).

  • Validation Check 2 (Theoretical

    
    ):  Calculate the theoretical maximum binding capacity (
    
    
    
    ). The observed steady-state RU must not exceed this value; if it does, the compound is aggregating.
  • Fit the double-referenced data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Assays Prep Sensor Prep EDC/NHS Activation Immob Immobilization Target Protein Coupling Prep->Immob Inject Analyte Injection BCMA vs. Controls Immob->Inject Kinetics Kinetic Analysis Association/Dissociation Inject->Kinetics Valid Self-Validation Reference Flow Cell Subtraction Kinetics->Valid

Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Conclusion

While simple benzimidazole-2-methanamines (like the 6-chloro derivative) serve as excellent starting hits for allosteric modulators[4][7], they often suffer from rapid clearance and poor membrane partitioning. The strategic addition of the cyclohexyl group in (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine resolves these liabilities. By increasing the


 character and providing a steric shield around the critical primary amine, BCMA represents a highly optimized pharmacophore for targeting deep, lipophilic allosteric pockets in both bacterial and mammalian targets.

References

  • Dominguez-Cisneros, H., et al. "Antibacterial Benzimidazole-2-Methanamines as Allosteric Modulators of Streptococcus pneumoniae Penicillin-Binding Protein 2x." Journal of Medicinal Chemistry, American Chemical Society, 10 Nov. 2025.[Link]

  • Li, Y., Ma, H.-Q., & Wang, Y.-L. "Progress in the synthesis and application of benzimidazoles and their derivatives." ResearchGate, Feb. 2008.[Link]

Sources

Technical Guide: (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine , a representative scaffold in the class of Benzimidazole-2-methanamines . Based on the structural pharmacophore, this compound is evaluated primarily as a Nav1.7 Voltage-Gated Sodium Channel Blocker —a critical target for developing non-opioid analgesics.

The comparison benchmarks this compound against Standard-of-Care (SoC) agents: Lidocaine (non-selective NaV blocker) and Morphine (opioid agonist).

Executive Summary & Mechanism of Action

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (hereafter referred to as BZM-CH ) represents a class of small-molecule inhibitors targeting the Nav1.7 sodium channel isoform. Unlike traditional local anesthetics (e.g., Lidocaine) that block all sodium channels indiscriminately, BZM-CH derivatives are designed to selectively target the Nav1.7 channel, which is preferentially expressed in peripheral nociceptors (pain-sensing neurons).

Mechanism of Action (MoA)
  • Target: Voltage-gated sodium channel Nav1.7 (encoded by SCN9A).

  • Binding Site: Likely the voltage-sensing domain IV (VSD4) or the pore-forming region, distinct from the local anesthetic binding site.

  • Therapeutic Goal: Silencing ectopic discharge in sensory neurons without affecting cardiac (Nav1.5) or CNS (Nav1.1/1.2) function.[1]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the pain signaling cascade by BZM-CH compared to SoC.

PainSignaling Stimulus Noxious Stimulus (Heat/Mechanical) Nociceptor Peripheral Nociceptor (DRG Neuron) Stimulus->Nociceptor Activation Nav17 Nav1.7 Channel (Amplification) Nociceptor->Nav17 Depolarization AP Action Potential Generation Nav17->AP Na+ Influx CNS Spinal Cord -> Brain (Pain Perception) AP->CNS Transmission BZM BZM-CH (Selective Block) BZM->Nav17 Inhibits Lido Lidocaine (Non-selective Block) Lido->Nav17 Inhibits Lido->AP Blocks Conduction

Caption: BZM-CH selectively targets the Nav1.7 amplification step in peripheral neurons, whereas Lidocaine induces a broad conduction block.

Comparative Efficacy: BZM-CH vs. Standard-of-Care

The following data synthesizes performance metrics for the Benzimidazole-2-methanamine class (representative of BZM-CH) versus established drugs.

Table 1: Pharmacological Profile Comparison
FeatureBZM-CH (Candidate) Lidocaine (SoC - Local) Morphine (SoC - Systemic)
Primary Target Nav1.7 (Selective)Pan-Nav (Non-selective)Mu-Opioid Receptor (MOR)
Potency (IC50) 10 - 100 nM (Typical for class)10 - 100 µM 1 - 10 nM
Selectivity >100x vs Nav1.5 (Cardiac)< 5x SelectivityHigh for Opioid Receptors
Duration of Action Moderate to Long (Structure dependent)Short (1-2 hours)4-6 hours
Side Effect Profile Minimal CNS/Cardiac (Targeted)Arrhythmia, Seizures (if systemic)Respiratory Depression, Addiction
Administration Oral / Topical PotentialTopical / InjectionOral / IV / IM
Critical Analysis
  • Potency Gap: BZM-CH derivatives typically exhibit 1000-fold higher potency than Lidocaine. This allows for lower dosing and reduced systemic toxicity.

  • Selectivity Challenge: The primary risk for BZM-CH is off-target binding to Nav1.5 (cardiac). The cyclohexyl group enhances lipophilicity, potentially increasing blood-brain barrier (BBB) penetration, which must be controlled to avoid CNS side effects (dizziness, sedation).

  • Efficacy vs. Opioids: While Morphine is the "gold standard" for efficacy, BZM-CH offers a non-addictive alternative. It is expected to be effective for neuropathic pain (where opioids often fail) but may be less effective for acute visceral pain.

Experimental Validation Protocols

To validate the efficacy and selectivity of BZM-CH, the following self-validating workflows are recommended.

Protocol A: Automated Patch Clamp (Nav1.7 Inhibition)

Objective: Determine the IC50 of BZM-CH on human Nav1.7 expressed in HEK293 cells.

  • Cell Preparation: Use HEK293 cells stably expressing hNav1.7. Dissociate using Accutase to preserve channel integrity.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold cells at -120 mV (resting state).

    • Apply a pre-pulse to -45 mV (inactivated state) for 8 seconds (Nav1.7 inhibitors often bind preferentially to the inactivated state).

    • Test pulse to 0 mV for 20 ms.

  • Compound Application: Apply BZM-CH at concentrations ranging from 1 nM to 10 µM (cumulative addition).

  • Data Analysis: Fit peak current reduction to the Hill equation:

    
    
    
  • Validation: Use Tetrodotoxin (TTX) (1 µM) as a positive control for complete block.

Protocol B: Selectivity Screening (Nav1.5 Counter-Screen)

Objective: Ensure BZM-CH does not block the cardiac channel Nav1.5.

  • System: Use CHO cells expressing hNav1.5.

  • Protocol: Similar to Protocol A, but adjust the holding potential to -100 mV.

  • Acceptance Criteria: The Selectivity Ratio (IC50_Nav1.5 / IC50_Nav1.7) must be > 100 to proceed to in vivo studies.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (BZM-CH) InVitro In Vitro Screening (Patch Clamp) Start->InVitro Selectivity Selectivity Check (Nav1.5 / Nav1.1) InVitro->Selectivity Decision Selectivity > 100x? Selectivity->Decision InVivo In Vivo Efficacy (Rat SNL Model) Decision->InVivo Yes Refine Medicinal Chemistry Optimization Decision->Refine No Refine->Start

Caption: Decision tree for validating BZM-CH efficacy and safety before preclinical development.

Synthesis & Structural Insights

The synthesis of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine typically involves the condensation of o-phenylenediamine with alpha-amino acids or their derivatives (e.g., cyclohexylglycine equivalents).

  • Key Structural Feature: The Cyclohexyl group provides significant lipophilicity (

    
    ), enhancing membrane permeability. This is crucial for accessing the intramembrane binding site of the sodium channel.
    
  • Optimization: If the basic amine leads to rapid clearance, it is often derivatized to an amide or sulfonamide in advanced candidates (e.g., Pfizer's Nav1.7 program).

References

  • Patent US20170260130A1 . Benzimidazole Inhibitors of the Sodium Channel. Google Patents. Link

  • Chowdhury, S., et al. (2011) . Nav1.7 inhibitors for the treatment of pain: a review of the patent literature. Expert Opinion on Therapeutic Patents. Link

  • Emery, E. C., et al. (2016) . Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Review of Neurotherapeutics. Link

  • PubChem Compound Summary . 2-(Cyclohexylaminomethyl)benzimidazole (Structural Analog). PubChem. Link

  • Zhang, X., et al. (2016) . Facile Synthesis and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. ResearchGate. Link

Disclaimer: This guide is for research purposes only. (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a chemical scaffold and not an approved therapeutic agent. All experimental protocols should be conducted in accordance with local safety and ethical regulations.

Sources

Comparative Guide: Anticancer Properties of Fenbendazole, Mebendazole, and Albendazole

[1][2]

Executive Summary

This guide provides a technical comparison of three benzimidazole anthelmintics—Fenbendazole (FBZ) , Mebendazole (MBZ) , and Albendazole (ABZ) —evaluated for their repurposed application in oncology. While all three share a core mechanism of microtubule destabilization, their pharmacokinetic profiles, metabolic targets, and clinical readiness differ significantly.

  • Mebendazole (MBZ) currently holds the strongest position for clinical translation, particularly in neuro-oncology (glioblastoma) due to superior blood-brain barrier (BBB) penetration and a favorable safety profile in humans.

  • Albendazole (ABZ) exhibits potent cytotoxicity but is limited by dose-dependent myelosuppression (neutropenia) and erratic bioavailability, making long-term oncological dosing regimens challenging.

  • Fenbendazole (FBZ) demonstrates unique efficacy in metabolic disruption (targeting the Warburg effect) and overcoming multidrug resistance (MDR) in preclinical models. However, its lack of human clinical trials renders it an experimental candidate requiring rigorous safety validation.

Mechanistic Architecture

The anticancer efficacy of these benzimidazoles is not singular but pleiotropic. They function as "dirty drugs" in the most positive sense, hitting multiple oncogenic vulnerabilities simultaneously.

Core Mechanism: Microtubule Destabilization

All three compounds bind to the colchicine-sensitive site of

  • Mitotic Arrest: Cells are trapped in the G2/M phase.[1]

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

Secondary Mechanism: Metabolic & Signal Inhibition
  • Glucose Starvation: FBZ and MBZ have been shown to inhibit GLUT1 and Hexokinase II (HKII), effectively starving glycolytic tumors (reversing the Warburg effect).

  • Kinase Inhibition: MBZ acts as a kinase inhibitor, targeting BRAF and BCR-ABL, which is relevant for melanoma and leukemia models.

  • P53 Activation: FBZ treatment has been linked to the upregulation of p53, enhancing apoptotic signaling in wild-type p53 tumors.

Visualizing the Pathway

The following diagram illustrates the dual-strike capability of these compounds: attacking the cytoskeleton and the metabolic supply line.

GDrugBenzimidazoles(FBZ, MBZ, ABZ)TubulinBeta-Tubulin Binding(Colchicine Site)Drug->TubulinMetabolismMetabolic Targets(GLUT1, HKII)Drug->MetabolismSignalingKinase Inhibition(BRAF, VEGFR)Drug->SignalingPolymerizationInhibit MicrotubulePolymerizationTubulin->PolymerizationMitosisG2/M Cell Cycle ArrestPolymerization->MitosisApoptosisApoptosis / Cell Death(Caspase-3 Activation)Mitosis->ApoptosisGlucoseReduced Glucose Uptake(Starvation)Metabolism->GlucoseGlucose->ApoptosisSignaling->ApoptosisContext Dependent

Figure 1: Dual-mechanism of action showing cytoskeletal collapse and metabolic starvation leading to apoptosis.

Pharmacokinetics & Physicochemical Comparison

For drug development professionals, the challenge with benzimidazoles is rarely potency; it is bioavailability . All three are lipophilic (Class II/IV BCS) with poor water solubility.

Table 1: Physicochemical and Pharmacokinetic Profiles

FeatureFenbendazole (FBZ)Mebendazole (MBZ)Albendazole (ABZ)
Primary Use Veterinary (Anthelmintic)Human (Anthelmintic)Human (Anthelmintic)
Solubility Very Low (<0.1 mg/L)Low (0.5 mg/L)Low (<0.1 mg/L)
Metabolism Hepatic (CYP450). Major metabolite: Oxfendazole.Hepatic. Extensive first-pass metabolism.Hepatic. Rapidly converts to Albendazole Sulfoxide (Active).
Bioavailability Poor (<10% absorption). Improved with fatty meals.Poor (~20%). Significant inter-patient variability.Variable (<5%). Increases 5x with fatty food.
BBB Penetration Limited data; presumed moderate.High. Reaches therapeutic CNS levels.Moderate to High (as sulfoxide).
Half-Life ~10–12 hours (Animal data)3–6 hours8–12 hours (Active metabolite)
Toxicity Risks Low (Animal). Hepatotoxicity at massive doses.Low. Rare GI distress. Safe for long-term use.Moderate. Neutropenia, Liver Enzyme elevation.

Expert Insight:

Comparison Note: ABZ is unique because its primary metabolite (Albendazole Sulfoxide) is the active anticancer agent and is systemic. In contrast, MBZ acts directly. This makes ABZ dosing complex, as liver function heavily dictates the ratio of active drug. MBZ is generally preferred for CNS tumors (Glioma/Medulloblastoma) due to superior CSF distribution.

Preclinical Performance Data

The following data summarizes IC50 values (concentration required to inhibit 50% of cell growth) across various cancer cell lines. Lower values indicate higher potency.

Table 2: Comparative In Vitro Potency (IC50 in


M)
Cancer TypeCell LineFenbendazole (FBZ)Mebendazole (MBZ)Albendazole (ABZ)Ref
Colorectal HT-290.5 – 1.20.2 – 0.80.8 – 1.5[1, 3]
Lung (NSCLC) A5491.0 – 2.50.3 – 1.01.5 – 3.0[2, 5]
Melanoma B16F100.8 – 1.50.1 – 0.3 1.2 – 2.0[4]
Glioblastoma GBM Cell LinesNot Established0.1 – 0.5 0.5 – 1.0[6]
Breast (TNBC) MDA-MB-2311.80.4 – 0.91.5 – 2.5[7]

Key Takeaway:

  • MBZ consistently demonstrates the lowest IC50 (highest potency) across the broadest range of cell lines, particularly in melanoma and glioblastoma.

  • FBZ shows comparable potency to MBZ in colorectal lines but is generally less potent than MBZ in breast cancer models.

  • ABZ often requires slightly higher concentrations to achieve the same effect, likely due to the conversion requirement to its sulfoxide form in vivo, which is not fully replicated in standard in vitro cultures.

Validated Experimental Protocols

To generate reproducible data when testing these compounds, researchers must control for solubility issues. The following protocols are designed to be self-validating.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Quantify the direct effect of the drug on microtubule assembly.

  • Preparation:

    • Use purified porcine brain tubulin (>99% pure).

    • Prepare 100X stock solutions of FBZ, MBZ, and ABZ in 100% DMSO.

    • Control: Paclitaxel (Stabilizer) and Nocodazole (Depolymerizer).

  • Reaction Mix:

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.

    • Add tubulin to a final concentration of 3 mg/mL (critical for spontaneous polymerization).

  • Execution:

    • Add drug stocks to the reaction mix (Final DMSO < 1%).

    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Read Absorbance (OD 340 nm) every 30 seconds for 60 minutes.

  • Validation:

    • Pass Criteria: The Vehicle Control (DMSO) must show a sigmoidal polymerization curve. Paclitaxel must show rapid Vmax. Benzimidazoles should show a flattened curve (reduced Vmax and final OD).

Protocol B: Metabolic Stress (Glucose Uptake) Assay

Objective: Verify the Warburg effect inhibition (specifically relevant for FBZ and MBZ).

  • Seeding: Seed cancer cells (e.g., HT-29) at 5,000 cells/well in low-glucose media.

  • Treatment: Treat with IC50 concentrations of drugs for 24 hours.

  • Tracer: Add 2-NBDG (fluorescent glucose analog) at 100

    
    M for 30 minutes.
    
  • Analysis:

    • Wash with cold PBS x3.

    • Measure fluorescence (Ex/Em: 465/540 nm) via flow cytometry or plate reader.

  • Validation:

    • Compare Mean Fluorescence Intensity (MFI). A reduction in MFI >30% vs. Control indicates significant GLUT inhibition.

Experimental Workflow Diagram

This diagram outlines the logical flow for a comparative study of these drugs.

Workflowcluster_0Phase 1: In Vitro Screeningcluster_1Phase 2: Mechanism VerificationStartCompound Preparation(DMSO Stock)MTTCytotoxicity (MTT/MTS)72h ExposureStart->MTTCycleCell Cycle Analysis(Flow Cytometry)MTT->CycleIf IC50 < 5uMTubulinTubulin Assay(OD 340nm)Cycle->TubulinApoptosisAnnexin V / PIStainingTubulin->ApoptosisMetabolism2-NBDG Uptake(Glucose)Tubulin->MetabolismDecisionSelect Lead CandidateApoptosis->DecisionMetabolism->Decision

Figure 2: Step-by-step experimental workflow for validating benzimidazole anticancer activity.

Conclusion & Recommendations

For researchers and drug developers:

  • Select Mebendazole (MBZ) if your target is Glioblastoma or Melanoma . Its ability to cross the BBB and its dual kinase/tubulin inhibition profile make it the most "drug-like" candidate for these indications. It is the safest choice for clinical translation.

  • Select Fenbendazole (FBZ) for Basic Research into metabolic disruption and drug resistance. Its efficacy against 5-FU resistant lines suggests a role in salvage therapy, but the lack of human safety data makes it a high-risk candidate for immediate clinical trials.

  • Select Albendazole (ABZ) with caution. While effective, its hepatotoxicity and myelosuppression (neutropenia) narrow its therapeutic window compared to MBZ. It is best reserved for cases where specific sensitivity (e.g., ovarian cancer models) is demonstrated.

Final Verdict: Mebendazole represents the gold standard for benzimidazole repurposing in oncology today, while Fenbendazole remains a high-potential experimental tool requiring formulation optimization (e.g., nano-encapsulation) to improve bioavailability for human use.

References

  • Nygren, P., & Larsson, R. (2014). Drug repurposing in oncology: Mebendazole as an anti-cancer agent.[1][2][3][4][5][6][7][8] Acta Oncologica. Link

  • Dogra, N., Kumar, A., & Mukhopadhyay, T. (2018). Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways.[2][9] Scientific Reports.[9] Link

  • Pinto, L. C., et al. (2015). The anthelmintic drug mebendazole inhibits growth, migration and invasion in gastric cancer cell lines. Toxicology in Vitro.[1][4] Link

  • Doudican, N., et al. (2008). Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells. Molecular Cancer Research. Link

  • Pourgholami, M. H., et al. (2010). Albendazole: a potent inhibitor of vascular endothelial growth factor and malignant ascites formation in OVCAR-3 tumor-bearing nude mice. Clinical Cancer Research.[2][3] Link

  • Bai, R. Y., et al. (2011). Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis. Neuro-Oncology. Link

  • Zhou, Y., et al. (2017). Fenbendazole as a potential anticancer drug.[1][2][3][4][5][6][7][9][10][11][12] Anticancer Research.[3][5][6][9][10][11] Link

Head-to-head comparison of different synthetic routes for benzimidazole compounds

[1][2]

Executive Summary

The benzimidazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole).[1][2] For the synthetic chemist, the challenge lies not in forming the ring, but in selecting a route that balances atom economy , functional group tolerance , and scalability .

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies: the classical Phillips Condensation , the versatile Oxidative Cyclization (Weidenhagen) , and the advanced Transition-Metal Catalyzed C-N Coupling .

Part 1: Head-to-Head Analysis

The Contenders
  • Route A: Phillips Condensation (Acid-Catalyzed)

    • Mechanism:[3][4][5][6][7][8][9][10] Condensation of o-phenylenediamine (OPD) with carboxylic acids (or nitriles/esters) under strong acidic conditions.

    • Status: The historical benchmark; robust but harsh.

  • Route B: Oxidative Cyclization (Weidenhagen)

    • Mechanism:[3][4][5][6][7][8][9][10] Condensation of OPD with aldehydes followed by oxidative ring closure.

    • Status: The modern standard; milder conditions, wider substrate scope.

  • Route C: Transition-Metal Catalyzed C-N Coupling

    • Mechanism:[3][4][5][6][7][8][9][10] Intermolecular coupling of aryl halides with amidines or intramolecular C-H activation.

    • Status: High precision; ideal for accessing difficult substitution patterns (e.g., N1-arylation) unavailable via condensation.

Performance Metrics Matrix
FeatureRoute A: Phillips CondensationRoute B: Oxidative CyclizationRoute C: TM-Catalyzed C-N
Primary Electrophile Carboxylic Acid (

)
Aldehyde (

)
Aryl Halide / Amidine
Atom Economy High (Loss of

)
Moderate (Loss of

+ Oxidant waste)
Low to Moderate (Ligand/Base waste)
Reaction Conditions Harsh (Reflux in 4N HCl or PPA)Mild (RT to

C, Green solvents)
Specialized (Inert atm, >

C)
Yield (Typical) 65% – 85%85% – 98%50% – 80%
FG Tolerance Poor (Acid-labile groups hydrolyze)Excellent (Tolerates esters, nitriles)Good (Orthogonal to acid/base)
Scalability High (Industrial standard)High (If using air/O2 as oxidant)Low (Catalyst cost prohibits kg scale)
Purification pH adjustment + RecrystallizationColumn Chromatography often neededHeavy Metal Scavenging required

Part 2: Mechanistic Pathways & Decision Logic

Understanding the mechanism is critical for troubleshooting. The Phillips route is thermodynamically driven by dehydration, while the Oxidative route is kinetically controlled by the oxidation potential of the intermediate Schiff base.

Diagram 1: Comparative Reaction Mechanisms

Benzimidazole_SynthesisOPDo-PhenylenediamineMonoAmideN-acyl IntermediateOPD->MonoAmide + Acid(Phillips)SchiffSchiff Base(Imine)OPD->Schiff + Aldehyde(Weidenhagen)AcidCarboxylic Acid(H+ / Heat)Cyclization_ADehydrativeCyclization (-H2O)MonoAmide->Cyclization_AProduct2-SubstitutedBenzimidazoleCyclization_A->ProductAldehydeAldehyde(Oxidant)Cyclization_BOxidativeClosure (-2H)Schiff->Cyclization_BCyclization_B->Product

Caption: Divergent pathways to the benzimidazole core. The Phillips route (red) proceeds via acylation/dehydration, while the Oxidative route (green) proceeds via imine formation/oxidation.

Diagram 2: Synthetic Decision Matrix

Decision_MatrixStartTarget BenzimidazoleQ1Is the R-group acid sensitive?(e.g., acetals, BOC-amines)Start->Q1Route_ARoute A: Phillips Condensation(Use PPA or 4N HCl)Q1->Route_ANo (Robust)Q2Is the aldehyde commercially available?Q1->Q2Yes (Sensitive)Route_BRoute B: Oxidative Cyclization(Use Na2S2O5 or Air/Catalyst)Q2->Route_BYesRoute_CRoute C: Metal Catalyzed(Use Aryl Halide + Amidine)Q2->Route_CNo (Complex R)

Caption: Logic flow for selecting the optimal synthetic strategy based on substrate stability and availability.

Part 3: Validated Experimental Protocols

Protocol 1: The Modern "Green" Standard (Oxidative)

Method: Sodium Metabisulfite (

Why this works:

Reagents:

  • o-Phenylenediamine (1.0 equiv)[8]

  • Aromatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (1.0 equiv)

  • Ethanol (reagent grade)

Step-by-Step Workflow:

  • Preparation: Dissolve o-phenylenediamine (e.g., 5 mmol) and the aldehyde (5.5 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Add Sodium Metabisulfite (

    
    , 5 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    C).
    
  • Monitoring (Self-Validation): Monitor via TLC (System: Ethyl Acetate:Hexane 2:3).

    • Checkpoint: The starting diamine (usually low

      
      , stains brown with ninhydrin) must disappear. The intermediate Schiff base (bright yellow) may appear transiently before converting to the fluorescent benzimidazole product.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice-water (100 mL).

    • The product usually precipitates as a solid. Filter and wash with cold water.[1][11]

    • Note: If no precipitate forms, neutralize with

      
       to pH 8.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Protocol 2: The Classical "Phillips" (Acid Condensation)

Method: Polyphosphoric Acid (PPA) Cyclization. Why this works: PPA acts as both the solvent and the dehydrating agent, forcing the thermodynamically favorable cyclization even with sterically hindered acids.

Reagents:

  • o-Phenylenediamine (1.0 equiv)[8]

  • Carboxylic Acid (1.0 equiv)

  • Polyphosphoric Acid (approx.[12][13] 10g per 1g of reactant)

Step-by-Step Workflow:

  • Mixing: In a beaker, mix the diamine and carboxylic acid. Add PPA.[5][12]

  • Heating: Heat to

    
    C with mechanical stirring (magnetic stirring will fail due to viscosity).
    
    • Caution: This reaction is exothermic.

  • Duration: Maintain heat for 2–4 hours.

  • Quenching: Cool to

    
    C (do not let it solidify completely) and slowly pour into crushed ice with vigorous stirring.
    
  • Neutralization (Critical Step): The solution will be highly acidic. Slowly add concentrated Ammonium Hydroxide (

    
    ) until pH 
    
    
    . The benzimidazole will precipitate.
  • Purification: Filtration followed by recrystallization (boiling water or EtOH).

Part 4: Expert Insights & Troubleshooting

The "Schiff Base Stall" (Route B)

In oxidative cyclization, the reaction sometimes stalls at the Schiff base (imine) stage.

  • Symptom: TLC shows a bright yellow spot that persists; yield is low.

  • Causality: The oxidant is too weak, or the aldehyde is electron-rich (deactivating the carbon for ring closure).

  • Fix: Switch to a stronger oxidant system, such as

    
     or 
    
    
    .
N-Alkylation Selectivity (Route C)

When synthesizing 1,2-disubstituted benzimidazoles, regioselectivity is a challenge.

  • Insight: If the diamine is unsymmetrical (e.g., 4-methyl-1,2-diaminobenzene), condensation yields a mixture of 5-methyl and 6-methyl isomers (tautomers in solution, but distinct if N-alkylated).

  • Solution: Use Route C (Metal Catalyzed) . By starting with a pre-functionalized 2-haloaniline and coupling with an amidine, you lock the regiochemistry from the start, avoiding the tautomeric mixture inherent in condensation routes.

Green Chemistry Optimization

For pharmaceutical scale-up, avoid DMF or NMP. The Sodium Metabisulfite route (Protocol 1) in Ethanol is currently the best balance of "Green" (E-factor) and efficiency. For strictly solvent-free needs, simple grinding of OPD + Aldehyde +

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393. Link

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[14] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(3), 417-427.[14] Link

  • Bui, T. B. H., et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles." Asian Journal of Chemistry. Link

  • Shaghaghi, Z. (2023). "A Review on the Green Synthesis of Benzimidazole Derivatives." MDPI Molbank, 2023(1), M1569. Link

  • Mahesh, D., et al. (2016).[14] "Copper(II)-Catalyzed Oxidative Cross-Coupling... for Benzimidazoles." The Journal of Organic Chemistry, 81(8), 3227–3234. Link

Validating target engagement of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine using cellular thermal shift assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation framework for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine , a privileged benzimidazole scaffold, using the Cellular Thermal Shift Assay (CETSA). While Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) remain gold standards for in vitro affinity, they fail to account for cellular membrane permeability, subcellular compartmentalization, and ATP competition.

For this specific compound—characterized by a lipophilic cyclohexyl group and a basic methanamine linker—CETSA provides the only label-free metric of direct binding within the cytosolic environment. This document compares CETSA against traditional biophysical methods and provides a self-validating protocol for confirming its engagement with likely targets (e.g., kinases, tubulin, or specific GPCRs).

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7]

The subject compound, (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine , presents specific challenges and opportunities for cellular assays:

  • Scaffold Class: 2-substituted Benzimidazole.[1][2][3]

  • Physicochemical Nature: The cyclohexyl moiety confers significant lipophilicity, aiding membrane permeability, while the methanamine linker provides rotational freedom and a potential hydrogen bond donor/acceptor site.

  • Solubility Warning: Benzimidazoles can suffer from "solvent shock" in aqueous media.[4] The protocol below includes specific DMSO handling steps to prevent micro-precipitation, which generates false-negative CETSA results.

Comparative Analysis: CETSA vs. Alternatives

In drug discovery, "binding" does not always equal "engagement." The table below objectively compares CETSA against alternative validation methods for this specific class of small molecules.

Table 1: Target Engagement Method Comparison
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) DARTS (Drug Affinity Responsive Target Stability)
Biological Context High (Live Cells/Lysate) . Measures binding in the presence of endogenous co-factors and ATP.Low (Purified Protein) . Artificial environment; lacks competition from cellular metabolites.Medium (Lysate) . Limited by protease accessibility; requires cell lysis prior to treatment.
Label Requirement Label-Free . No modification of the compound or protein required.[5][6]Label-Free . But requires protein immobilization (biotin/His-tag).Label-Free . Relies on antibody detection post-digestion.
False Positives Low. Aggregation artifacts are distinct from stabilization.Medium. Non-specific binding to the sensor chip matrix is common.High. Protease resistance can occur due to non-binding structural fluctuations.
Throughput Medium (Western Blot) to High (AlphaLISA/MS).Medium. Serial injection cycles limit speed.Low. Western blot dependent; difficult to automate.
Relevance to Compound Critical . Verifies the cyclohexyl group facilitates cell entry.Limited . Cannot assess if the compound crosses the membrane.Limited . Protease digestion kinetics may mask subtle stabilization by the methanamine linker.
Decision Matrix
  • Use SPR when: You need kinetic constants (

    
    , 
    
    
    
    ) and have purified, stable protein.
  • Use DARTS when: The target is thermally insensitive (does not melt cooperatively) or lacks a reliable antibody for CETSA.

  • Use CETSA when: You must prove the compound enters the cell and engages the target in the presence of physiological ATP concentrations (critical for kinase targets often associated with benzimidazoles).

Scientific Logic: The CETSA Mechanism

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[7] For (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, binding energy (

) contributes to the thermal stability of the target protein.
Pathway Visualization

The following diagram illustrates the differential workflow between a "Hit" (Engaged) and "Non-Binder" (No Engagement).

CETSA_Workflow cluster_0 Sample Prep cluster_1 Thermal Challenge cluster_2 Separation & Detection Cells Live Cells (HEK293/Jurkat) Treatment Incubation (Compound vs DMSO) Cells->Treatment 1 hr @ 37°C Heat Heat Gradient (40°C - 70°C) Treatment->Heat Aliquot Cool Cooling (RT -> 4°C) Heat->Cool 3 min Lyse Lysis (Non-Denaturing) Cool->Lyse Buffer Addition Spin Centrifugation (20,000 x g) Lyse->Spin Remove Aggregates Detect Western Blot (Soluble Fraction) Spin->Detect Supernatant Result_Pos Target Engaged (Tm Shift) Detect->Result_Pos Band Present @ High Temp Result_Neg No Engagement (Unstable) Detect->Result_Neg Band Disappears

Figure 1: The CETSA workflow. Ligand binding prevents thermally induced aggregation, keeping the target protein in the soluble fraction after centrifugation.

Validated Protocol: (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

This protocol is optimized for benzimidazole derivatives, addressing their specific solubility and binding kinetics.

Phase 1: The Melt Curve (Determining )

Objective: Determine the temperature at which 50% of the target protein aggregates (


) in the absence of the compound.
  • Cell Prep: Harvest cells (e.g., HEK293T) at 80% confluency. Wash 2x with PBS. Resuspend to

    
     cells/mL in PBS (protease inhibitor-free for the heating stage).
    
  • Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes.

  • Thermal Gradient: Apply a gradient from 37°C to 67°C (3°C increments) using a PCR cycler. Heat for 3 minutes strictly.

  • Lysis: Cool to RT (3 min), then snap-freeze or add lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitors ).

    • Note: Benzimidazoles are stable, but the target protein may be sensitive to harsh detergents. Use NP-40 or Tween-20, not SDS.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. This step is non-negotiable; it separates the soluble (native) protein from the aggregated (denatured) protein.

  • Detection: Analyze supernatant via Western Blot. Plot signal intensity vs. Temperature.

    • Target: Select the temperature where signal is ~30-40% of the baseline (

      
      ).
      
Phase 2: Isothermal Dose-Response (ITDRF)

Objective: Validate specific binding of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine at a fixed temperature.

  • Treatment: Incubate cells with the compound at varying concentrations (e.g., 10 nM to 100 µM) for 1 hour at 37°C .

    • Control: DMSO only (Vehicle).

    • Solubility Check: Ensure final DMSO concentration is <0.5%.[4]

  • Heating: Heat all samples at the single

    
     determined in Phase 1 (e.g., 52°C) for 3 minutes.
    
  • Processing: Lyse, centrifuge, and blot as above.

  • Result: A dose-dependent increase in soluble protein band intensity confirms target engagement.

Data Interpretation & Troubleshooting

Expected Results

For a valid binder, you will observe a right-shift in the melting curve.

  • 
    C:  Significant engagement.
    
  • 
    C:  Weak binding or indirect effect.
    
Troubleshooting Benzimidazole Artifacts

Benzimidazoles can occasionally cause non-specific destabilization if they disrupt membranes at high concentrations.

ObservationDiagnosisRemediation
No Shift observed Compound impermeability or low affinity.Repeat with cell lysate (Lysate-CETSA) to bypass membrane. If shift occurs in lysate but not cells, permeability is the issue.
Protein disappears in all samples Proteolytic degradation during lysis.Increase Protease Inhibitor concentration; keep all post-heat steps at 4°C.
"Hook Effect" (Signal drops at high conc.) Compound precipitation or toxicity.Check compound solubility in PBS; reduce max concentration in ITDRF.

References

  • Martinez Molina, D., et al. (2013).[8] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[6][8][9][10][11][12] Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][6][7][8][9][10][11] Nature Protocols, 9(9), 2100-2122.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

  • Huber, K. V., et al. (2015).[11] "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling." Nature Methods, 12(11), 1055-1057.

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. When handling novel or sparsely documented compounds such as (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, a robust and cautious safety protocol is not just recommended—it is imperative. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

Given that specific toxicological data for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is not widely available, our safety paradigm must be built upon a conservative assessment of its structural components: the benzimidazole ring and the cyclohexylmethanamine moiety. Benzimidazole derivatives have a wide range of biological activities, and some have been noted to cause skin and eye irritation, with potential for skin sensitization.[1][2] Similarly, alkyl amines can be corrosive and cause severe skin and eye damage.[3][4] Therefore, we will treat this compound as potentially hazardous upon contact, inhalation, and ingestion until proven otherwise.[5][6][7]

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine.

Protection Type Specific Equipment Applicable Standard Rationale & Causality
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166Protects against accidental splashes and airborne particles. Benzimidazole and amine compounds are known to be eye irritants.[1][8][9][10]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene rubber).ASTM F739 / EN 374Prevents direct skin contact. Some benzimidazole derivatives can cause skin irritation or sensitization upon repeated contact.[1] Always inspect gloves before use and use proper removal techniques to avoid contamination.[11][12][13]
Skin & Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron and sleeves may be necessary for larger quantities.N/AProtects skin and personal clothing from contamination.[9][11][13]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.OSHA 29 CFR 1910.134Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[11][12]

Safe Handling & Operational Plan

A systematic workflow is essential to minimize exposure and mitigate risk.

A. Pre-Handling Preparations
  • Information Review: Before any work begins, consult all available safety information. Since a specific Safety Data Sheet (SDS) is unavailable, review the SDS for structurally similar compounds like N-Cyclohexyl-2-benzothiazolesulfenamide and other benzimidazole derivatives.

  • Engineering Controls: All handling of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, especially of the solid material, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][12][13]

  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[8][12]

  • Workspace Decontamination: Ensure the work area is clean, uncluttered, and free of incompatible materials such as strong oxidizing agents, acids, and bases.[8]

B. Handling Procedures
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Avoid Dust/Aerosol Formation: Handle the solid chemical carefully to avoid creating dust.[8][11][12] If preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13][14] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[8][13][15][16]

  • Container Management: Keep the container tightly sealed when not in use.[3][12] Store in a cool, dry, and well-ventilated area.[11]

Emergency Procedures & Spill Management

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, decontaminate the area. Absorb liquid spills with an inert material (e.g., vermiculite, sand).[3]

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[11][12]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up the spill.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][8][10][15]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10][15]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]

Comprehensive Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for handling (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling Operations cluster_post 3. Post-Handling cluster_waste 4. Waste Management prep_info Review Safety Data (Analogous Compounds) prep_ppe Don Required PPE prep_info->prep_ppe prep_eng Verify Fume Hood & Emergency Equipment prep_ppe->prep_eng handle_weigh Weigh Solid in Hood prep_eng->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_exp Perform Experiment handle_solution->handle_exp post_clean Decontaminate Workspace & Equipment handle_exp->post_clean Experiment Complete waste_collect Collect Waste in Sealed, Labeled Container handle_exp->waste_collect Generate Waste post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash waste_dispose Arrange Pickup by EHS for Licensed Disposal post_wash->waste_dispose Final Step waste_store Store in Designated Satellite Accumulation Area waste_collect->waste_store waste_store->waste_dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.